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4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid Documentation Hub

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  • Product: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid
  • CAS: 1373920-82-1

Core Science & Biosynthesis

Foundational

The Trifluoromethyl Group: A Keystone in Optimizing the Bioactivity of Phenylacetic Acid Derivatives

A Technical Guide for Drug Development Professionals As Senior Application Scientists, we operate at the confluence of synthetic chemistry and biological application. Our role is not merely to follow protocols but to und...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

As Senior Application Scientists, we operate at the confluence of synthetic chemistry and biological application. Our role is not merely to follow protocols but to understand the fundamental principles that dictate molecular behavior and to leverage them for rational drug design. This guide provides an in-depth analysis of a crucial tactic in modern medicinal chemistry: the strategic incorporation of the trifluoromethyl (CF3) group into the phenylacetic acid scaffold. We will dissect the causal mechanisms by which this seemingly simple modification profoundly enhances bioactivity, transforming promising compounds into viable drug candidates.

The Phenylacetic Acid Scaffold and its Therapeutic Promise

The phenylacetic acid motif is a privileged scaffold in medicinal chemistry, most notably as the foundation for a significant class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The primary mechanism of action for these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[1][2] Specifically, the inducible COX-2 isozyme is responsible for the synthesis of prostaglandins that mediate pain and inflammation, making it a prime therapeutic target.[3] While effective, simple phenylacetic acid derivatives often suffer from suboptimal metabolic stability and insufficient potency. This necessitates molecular modifications to enhance their drug-like properties.

Physicochemical Transformation: The Inductive and Lipophilic Power of the CF3 Group

The introduction of a CF3 group instigates a predictable and powerful shift in the molecule's fundamental physicochemical properties. This is not an act of brute force but a calculated modulation of electronic and steric characteristics.

Electronic Effects: Enhancing Acidity through Induction

The three fluorine atoms of the CF3 group exert a potent electron-withdrawing inductive effect (-I effect). This effect propagates through the phenyl ring to the carboxylic acid moiety. The result is a significant stabilization of the carboxylate anion (the conjugate base) formed upon deprotonation.[4] A more stable conjugate base corresponds to a stronger acid, which is quantitatively reflected in a lower pKa value.[5] This increased acidity can be critical for forming stronger ionic interactions with key basic residues, such as arginine, in the target enzyme's active site.[6]

CompoundStructurepKa ValueEffect of Trifluoromethylation
Acetic AcidCH₃COOH~4.76Baseline
Trifluoroacetic AcidCF₃COOH~0.52~4.24 pKa unit decrease (Stronger Acid)
Table 1: Comparison of pKa values for acetic acid and trifluoroacetic acid, demonstrating the powerful acid-strengthening effect of the trifluoromethyl group. This principle applies directly to the phenylacetic acid scaffold.[4][5]
Lipophilicity: A Passport Across Biological Membranes

The CF3 group is significantly more lipophilic than a hydrogen atom or a methyl group, with a Hansch lipophilicity parameter (π) of +0.88.[7] This calculated increase in lipophilicity enhances the molecule's ability to partition into lipid environments, which is a critical prerequisite for passive diffusion across biological membranes, such as the gut wall for oral absorption and cell membranes to reach intracellular targets.[7][8]

G cluster_0 Physicochemical Impact of CF3 Group PAA Phenylacetic Acid Scaffold CF3 Introduction of Trifluoromethyl (CF3) Group PAA->CF3 Inductive Strong Inductive Electron Withdrawal CF3->Inductive Lipo Increased Lipophilicity (LogP) CF3->Lipo pKa Lower pKa (Increased Acidity) Inductive->pKa Perm Enhanced Membrane Permeability Lipo->Perm

Fig. 1: Logic diagram illustrating the primary physicochemical consequences of adding a CF3 group.

Pharmacokinetic Consequences: Enhancing Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic clearance. The liver's cytochrome P450 (CYP450) enzyme system is a formidable barrier, readily oxidizing metabolically labile sites on drug molecules, particularly benzylic protons or methyl groups on an aromatic ring.[9]

The CF3 group serves as a highly effective "metabolic shield." The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[7] This makes the CF3 group exceptionally resistant to the oxidative processes mediated by CYP450 enzymes.[7] By replacing a metabolically vulnerable methyl group or hydrogen atom on the phenyl ring, the CF3 group effectively blocks a major route of metabolic inactivation. This leads to a longer plasma half-life, reduced clearance, and sustained therapeutic exposure from a given dose.

cluster_0 Metabolism of Phenylacetic Acid (PAA) Derivative cluster_1 Metabolism of Trifluoromethylated PAA Derivative PAA_CH3 PAA with CH3 group CYP450 CYP450 Enzymes (e.g., CYP2C9) PAA_CH3->CYP450 Oxidative Metabolism Metabolite Oxidized, Inactive Metabolite (PAA-CH2OH) CYP450->Metabolite Excretion1 Rapid Clearance Metabolite->Excretion1 PAA_CF3 PAA with CF3 group CYP450_2 CYP450 Enzymes (e.g., CYP2C9) PAA_CF3->CYP450_2 Excretion2 Slower Clearance (Longer Half-life) PAA_CF3->Excretion2 Blocked Metabolism Blocked CYP450_2->Blocked Resistant to Oxidation

Fig. 2: Comparative metabolic pathways showing how the CF3 group blocks oxidation.

Pharmacodynamic Modulation: Enhancing Target Engagement with COX-2

The ultimate goal of these physicochemical and pharmacokinetic improvements is to enhance the drug's interaction with its biological target. For phenylacetic acid-based NSAIDs, this means improving the potency and selectivity of COX-2 inhibition.

The selective COX-2 inhibitor Celecoxib (Celebrex) serves as a paradigm for the successful application of a CF3 group.[1][2] The crystal structure of COX inhibitors bound to the enzyme reveals a long, hydrophobic channel leading to the active site.[10] A key difference between COX-1 and COX-2 is the substitution of isoleucine in COX-1 with a smaller valine in COX-2, creating an additional side pocket.[6] Selective inhibitors are designed to exploit this difference.

The CF3 group in molecules like Celecoxib contributes to potent and selective inhibition in several ways:

  • Hydrophobic Interactions: The lipophilic CF3 group can form favorable hydrophobic interactions within the main channel or the selective side pocket of the COX-2 active site.

  • Electronic Influence: The electron-withdrawing nature of the CF3 group can modulate the electronic properties of the entire molecule, optimizing its orientation and binding affinity within the active site.[3]

  • Steric Fit: The CF3 group is sterically larger than a hydrogen but comparable to a chloro or methyl group, allowing it to act as a bioisostere to fill space within the binding pocket, enhancing binding affinity through improved van der Waals contacts.[7]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalysis Inflammation Pain & Inflammation PGs->Inflammation Inhibitor CF3-Phenylacetic Acid Derivative Inhibitor->COX2 Selective Inhibition

Fig. 3: Simplified signaling pathway showing inhibition of prostaglandin synthesis by a COX-2 inhibitor.

Data Presentation: Quantitative Evidence of Bioactivity

The theoretical benefits of trifluoromethylation are validated by empirical data. A study on trifluoromethyl-pyrazole-carboxamide derivatives, which share structural similarities with celecoxib, quantified their inhibitory activity against COX-1 and COX-2. This data clearly demonstrates the potency and selectivity that can be achieved.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
3b 0.463.820.12
3d 5.614.921.14
3g 4.452.651.68
Ketoprofen 0.0340.1640.21
Table 2: In vitro COX inhibition data for selected trifluoromethyl-pyrazole-carboxamide derivatives. A higher selectivity index indicates greater selectivity for COX-2. Compound 3g shows both potent COX-2 inhibition and favorable selectivity.[11]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the claims made in this guide are supported by established, reproducible methodologies. Below are representative protocols for the synthesis and biological evaluation of a trifluoromethylated phenylacetic acid derivative.

Synthesis of 2-(4-(Trifluoromethyl)phenyl)acetic acid

This protocol outlines a standard two-step procedure starting from a commercially available substituted benzyl bromide.

Step 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)acetonitrile

  • To a solution of 4-(Trifluoromethyl)benzyl bromide (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add sodium cyanide (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude nitrile product.

Step 2: Hydrolysis to 2-(4-(Trifluoromethyl)phenyl)acetic acid

  • Combine the crude nitrile from Step 1 with a 6 M aqueous solution of hydrochloric acid (10 mL/mmol).[12]

  • Heat the mixture to reflux (approx. 100-110°C) for 10-12 hours. A solid precipitate should form upon reaction completion.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., toluene or water/ethanol) to yield the pure carboxylic acid.

  • Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol is based on commercially available kits and standard literature procedures for determining COX-2 inhibitory activity.[7][8][13]

G start Start prep_enzyme Prepare Human Recombinant COX-2 Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Test Compound (CF3-PAA) start->prep_inhibitor incubate Pre-incubate Enzyme with Test Compound or Vehicle (10 min @ 37°C) prep_enzyme->incubate prep_inhibitor->incubate initiate Initiate Reaction with Arachidonic Acid (Substrate) (2 min @ 37°C) incubate->initiate stop Stop Reaction with Saturated Stannous Chloride Solution initiate->stop quantify Quantify Prostaglandin (PGF2α) Product via ELISA stop->quantify calculate Calculate % Inhibition and Determine IC50 Value quantify->calculate end End calculate->end

Fig. 4: Experimental workflow for the in vitro COX-2 inhibition assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 M Tris-HCl buffer (pH 8.0). Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and the test compound (dissolved in DMSO).

  • Assay Plate Setup: In a 96-well plate, add buffer, heme cofactor, and the enzyme solution to appropriate wells.

  • Inhibitor Addition: Add 10 µL of various concentrations of the trifluoromethylated phenylacetic acid derivative to the test wells. Add 10 µL of DMSO (vehicle) to the "100% initial activity" control wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to all wells. Incubate for exactly 2 minutes at 37°C.[8]

  • Reaction Termination: Stop the reaction by adding 30 µL of a saturated stannous chloride solution.[8]

  • Quantification: The product of the COX reaction (prostaglandin) is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol. This typically involves measuring absorbance at a specific wavelength (e.g., 405-420 nm).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion

The strategic incorporation of a trifluoromethyl group is a powerful, well-understood, and validated strategy for optimizing the bioactivity of phenylacetic acid derivatives. By leveraging its unique electronic and steric properties, medicinal chemists can rationally address common liabilities in drug development. The CF3 group enhances acidity for improved target interaction, increases lipophilicity for better membrane permeability, and, most critically, provides a robust shield against metabolic degradation. This multifaceted impact translates directly to improved pharmacokinetic profiles and enhanced pharmacodynamic potency, providing a clear and logical pathway to developing safer and more effective therapeutic agents.

References

  • Goti, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(13), 3022. Available from: [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules. Available from: [Link]

  • Kaur, J., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences, 72(6), 688–696. Available from: [Link]

  • Meier, T., et al. (2025). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. ResearchGate. Available from: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2022). Molbank. Available from: [Link]

  • (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. Available from: [Link]

  • Yu, G., et al. (2011). In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid. ResearchGate. Available from: [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11. Available from: [Link]

  • US Patent 8,835,679B2. Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.
  • Loftus, M. & Tuma, F. (2023). Celecoxib. StatPearls. Available from: [Link]

  • Banerjee, S., et al. (2021). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Biomolecules, 11(10), 1456. Available from: [Link]

  • Duggan, K. C., et al. (2011). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. The Journal of biological chemistry, 286(21), 18549–18555. Available from: [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Nature Communications. Available from: [Link]

  • Alanazi, A. M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 13(9), 1039–1065. Available from: [Link]

  • Metabolomic and Non-Steroidal Anti- Inflammatory Drugs. ResearchGate. Available from: [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.net. Available from: [Link]

  • RCSB PDB. 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. COX-2. Available from: [Link]

  • Banerjee, S., et al. (2021). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. PubMed. Available from: [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. ResearchGate. Available from: [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. Available from: [Link]

  • CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid. Google Patents.
  • MacNaughtan, M. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Princeton University. Available from: [Link]

  • Celecoxib. Wikipedia. Available from: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. Available from: [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. An-Najah National University. Available from: [Link]

  • Metabolism of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and their Side Effects. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical therapeutics, 21(7), 1123–1133. Available from: [Link]

  • Discuss the trifluoroacetic acid pKa and its implications in acid-base chemistry. Proprep. Available from: [Link]

  • Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. University of Oxford Research Archive. Available from: [Link]

  • Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci, 3(2), E10. Available from: [Link]

  • Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid (MTPA) esters in their assumed preferred conformation, with the typical signs of Δδ = δS − δR. ResearchGate. Available from: [Link]

Sources

Exploratory

The Evolving Landscape of Phenylacetic Acid Derivatives: A Technical Guide to Therapeutic Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted phenylacetic acids represent a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of clinically significant therap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetic acids represent a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. While their association with non-steroidal anti-inflammatory drugs (NSAIDs) through the inhibition of cyclooxygenase (COX) enzymes is well-established, the therapeutic potential of this versatile chemical class extends far beyond this singular mechanism. This in-depth technical guide provides a comprehensive exploration of the diverse molecular targets of substituted phenylacetic acids. We will delve into the intricate structure-activity relationships that govern their interactions with key enzymes and receptors, and provide detailed, field-proven experimental protocols for target identification and validation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this important class of compounds.

Introduction: Beyond the Anti-Inflammatory Paradigm

The journey of substituted phenylacetic acids in modern medicine is a testament to the power of scaffold-based drug discovery. From the ubiquitous NSAID diclofenac to a range of other therapeutic agents, the phenylacetic acid core has proven to be a privileged structure, capable of interacting with a variety of biological targets.[1][2] While the initial focus of research was understandably centered on their anti-inflammatory properties, a growing body of evidence now points to a much broader spectrum of activity.

This guide will move beyond the traditional view of phenylacetic acid derivatives as simple COX inhibitors and explore their potential as modulators of a diverse array of therapeutic targets. We will examine the nuanced molecular interactions that drive their biological effects and provide the practical, experimental frameworks necessary to investigate these interactions. By understanding the polypharmacology of this chemical class, researchers can more effectively design and develop novel therapeutics with improved efficacy and safety profiles.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic effects of substituted phenylacetic acids are mediated through their interaction with a range of protein targets. The following sections will detail the most significant of these targets, their associated signaling pathways, and the structural features of the phenylacetic acid scaffold that govern these interactions.

Cyclooxygenase (COX) Isoforms: The Archetypal Target

The most well-characterized targets of many substituted phenylacetic acids are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

  • Mechanism of Action: Phenylacetic acid derivatives, like most NSAIDs, act as competitive inhibitors of the COX enzymes.[3] Their acidic carboxylate group forms a salt bridge with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2, preventing the binding of arachidonic acid.[5]

  • Structure-Activity Relationship (SAR): The selectivity of phenylacetic acid derivatives for COX-1 versus COX-2 is heavily influenced by the nature and position of substituents on the phenyl ring.[3]

    • COX-2 Selectivity: The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1.[5] Bulky substituents on the phenyl ring can be accommodated in this side pocket, leading to enhanced COX-2 selectivity. For example, the dichlorophenyl ring of diclofenac contributes to its preferential inhibition of COX-2 over COX-1.[3]

    • Potency: The overall potency of COX inhibition is influenced by the lipophilicity and electronic properties of the substituents. Electron-withdrawing groups and lipophilic moieties can enhance binding affinity.[3]

A common method for determining the inhibitory activity of a compound against COX-1 and COX-2 is the whole blood assay. This assay provides a physiologically relevant environment for assessing COX inhibition.

cluster_0 COX-1 Inhibition Assay cluster_1 COX-2 Inhibition Assay A1 Whole blood sample A2 Add test compound (substituted phenylacetic acid) A1->A2 A3 Allow blood to clot (induces COX-1 activity) A2->A3 A4 Incubate A3->A4 A5 Measure Thromboxane B2 (TXB2) levels by ELISA A4->A5 B1 Whole blood sample with anticoagulant B2 Add test compound B1->B2 B3 Stimulate with Lipopolysaccharide (LPS) to induce COX-2 B2->B3 B4 Incubate B3->B4 B5 Measure Prostaglandin E2 (PGE2) levels by ELISA B4->B5

Workflow for Whole Blood COX Inhibition Assay.

Protocol: Whole Blood COX Inhibition Assay

  • Preparation:

    • Collect fresh human venous blood into tubes with and without anticoagulant (e.g., heparin).

    • Prepare stock solutions of the test compounds (substituted phenylacetic acids) in a suitable solvent (e.g., DMSO).

  • COX-1 Assay:

    • To the blood without anticoagulant, add the test compound at various concentrations.

    • Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and COX-1-mediated TXB2 production.

    • Centrifuge the samples to separate the serum.

    • Collect the serum and measure TXB2 levels using a commercially available ELISA kit.

  • COX-2 Assay:

    • To the heparinized blood, add the test compound at various concentrations.

    • Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.

    • Incubate the samples at 37°C for 24 hours.

    • Centrifuge the samples to separate the plasma.

    • Collect the plasma and measure PGE2 levels using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 and PGE2 production for each concentration of the test compound.

    • Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Peroxisome Proliferator-Activated Receptors (PPARs): Metabolic and Anti-inflammatory Modulation

PPARs are a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.[1] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Certain phenylacetic acid derivatives have been identified as agonists of these receptors.[6][7]

  • Mechanism of Action: As PPAR agonists, these compounds bind to the ligand-binding domain of the receptor, inducing a conformational change that leads to the recruitment of coactivator proteins and the transcription of target genes.[1]

    • PPARα: Activation of PPARα primarily regulates fatty acid oxidation and is the target of fibrate drugs used to treat dyslipidemia.

    • PPARγ: PPARγ is a key regulator of adipogenesis and insulin sensitivity, and is the target of the thiazolidinedione class of antidiabetic drugs.

    • PPARβ/δ: This subtype is involved in fatty acid metabolism and its activation has been shown to improve metabolic syndrome.

  • Structure-Activity Relationship (SAR): The affinity and selectivity of phenylacetic acid derivatives for the different PPAR subtypes are dictated by the substituents on the phenyl ring and the nature of the linker to the acidic head group.[6][7]

    • Hydrophobic Tail: A lipophilic tail is generally required for potent PPAR agonism.

    • Acidic Head Group: The carboxylic acid is crucial for interacting with key residues in the ligand-binding pocket.

    • Substituent Effects: The size and electronic nature of the substituents can tune the selectivity for the different PPAR subtypes. For example, some indanylacetic acid derivatives have been shown to be potent and selective PPARγ/δ agonists.[6]

A common method to assess the activity of compounds on PPARs is a cell-based reporter gene assay.

A Co-transfect host cells with: 1. PPAR expression vector 2. PPRE-luciferase reporter vector B Treat cells with test compound (substituted phenylacetic acid) A->B C Incubate B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F

Workflow for PPAR Transactivation Assay.

Protocol: PPAR Luciferase Reporter Assay [8][9]

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the desired human PPAR subtype (α, γ, or δ).

      • A reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).

    • A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.

  • Compound Treatment:

    • After transfection, plate the cells in a multi-well plate.

    • Treat the cells with various concentrations of the test compounds. Include a known PPAR agonist as a positive control and a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for 18-24 hours to allow for compound-induced gene expression.

  • Luciferase Assay:

    • Wash the cells with PBS and then lyse them using a suitable lysis buffer.

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase assay reagent to the lysate.

    • Measure the luminescence using a luminometer. If a Renilla luciferase control was used, measure its luminescence as well.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

    • Calculate the fold activation relative to the vehicle control.

    • Determine the EC50 value by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Other Potential Therapeutic Targets

Beyond COX and PPARs, substituted phenylacetic acids have been shown to interact with a variety of other targets, highlighting their therapeutic versatility.

  • Relevance: Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[10] Overactivation of this pathway in hyperglycemic conditions is implicated in diabetic complications such as neuropathy, nephropathy, and retinopathy.[10]

  • Mechanism: Certain phenylacetic acid derivatives act as inhibitors of aldose reductase.[3][11]

  • SAR: The inhibitory activity is sensitive to the substitution pattern on the phenyl ring. For instance, alkoxy-substituted phenylacetic acids have shown potent inhibitory activity.[3]

  • Relevance: MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[12] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.

  • Mechanism: Some phenylacetic acid derivatives have been shown to inhibit MAO.[13]

  • SAR: Selectivity for MAO-A versus MAO-B can be modulated by the substituents on the aromatic ring. For example, hydroxyl substitution tends to favor MAO-A inhibition, while a 4-methoxy group can lead to selective MAO-B inhibitors.[13]

  • Relevance: TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is upregulated in activated microglia during neuroinflammation.[14][15] It is a promising target for diagnostic imaging and therapeutics for neuroinflammatory and neurodegenerative diseases.

  • Mechanism: While not extensively studied for phenylacetic acids specifically, other small molecules are known to bind to TSPO and modulate its function.[14] Given the structural similarities of some phenylacetic acid derivatives to known TSPO ligands, this represents a potential area for further investigation.

Target Identification and Validation Strategies

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery. The following sections outline key experimental strategies for the deconvolution of substituted phenylacetic acid targets.

Affinity Chromatography-Mass Spectrometry

This powerful technique allows for the unbiased identification of proteins that bind to a small molecule of interest.[16]

A Synthesize an affinity probe: Covalently link the phenylacetic acid derivative to a solid support (e.g., agarose beads) B Incubate the affinity probe with a complex protein mixture (e.g., cell lysate) A->B C Wash away non-specifically bound proteins B->C D Elute specifically bound proteins (e.g., with excess free compound or by changing buffer conditions) C->D E Separate eluted proteins by SDS-PAGE D->E F Excise protein bands and perform in-gel digestion (e.g., with trypsin) E->F G Analyze peptides by LC-MS/MS F->G H Identify proteins by searching peptide fragmentation data against a protein database G->H

Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Small Molecule Affinity Chromatography [16][17]

  • Affinity Probe Synthesis:

    • Synthesize a derivative of the phenylacetic acid with a linker suitable for immobilization (e.g., an amine or carboxylic acid).

    • Covalently couple the derivative to an activated solid support (e.g., NHS-activated agarose beads).

  • Protein Binding:

    • Prepare a cell or tissue lysate under non-denaturing conditions.

    • Incubate the lysate with the affinity matrix for several hours at 4°C to allow for protein binding.

    • Include a control matrix (beads without the immobilized compound) to identify non-specific binders.

  • Washing:

    • Wash the beads extensively with a suitable buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution:

    • Elute the specifically bound proteins. This can be done by:

      • Competitive elution with an excess of the free (non-immobilized) phenylacetic acid derivative.

      • Changing the buffer conditions (e.g., pH, salt concentration) to disrupt the protein-ligand interaction.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by one-dimensional SDS-PAGE.

    • Visualize the protein bands (e.g., with Coomassie or silver stain).

    • Excise the protein bands of interest.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein sequence database.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[11][18]

Protocol: Cellular Thermal Shift Assay (CETSA) [11][19]

  • Cell Treatment:

    • Treat intact cells or cell lysates with the test compound or a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated samples and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells (if not already lysed) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based method, such as Western blotting or an AlphaScreen assay.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.

Quantitative Data Summary

The following tables summarize the biological activities of representative substituted phenylacetic acid derivatives against various targets.

Table 1: COX Inhibition by Phenylacetic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Indomethacin0.00900.310.029

Data compiled from various sources.

Table 2: PPAR Agonist Activity of Phenylacetic Acid Derivatives

Compound ClassPPAR SubtypeEC50 (µM)
Isoflavones (e.g., Biochanin A)PPARα/γ1-4
Indanylacetic acid derivativesPPARγ/δVaries
α-Aryloxyphenylacetic acidsPPARα/γVaries

Data compiled from various sources.[6][20]

Conclusion and Future Directions

Substituted phenylacetic acids are a remarkably versatile class of molecules with a rich history in drug discovery. While their role as COX inhibitors is well-established, their ability to modulate a diverse range of other therapeutic targets, including PPARs, aldose reductase, and monoamine oxidase, opens up exciting new avenues for therapeutic development. The continued exploration of the structure-activity relationships of this scaffold, coupled with the application of modern target identification and validation techniques, will undoubtedly lead to the discovery of novel therapeutics with enhanced efficacy and improved safety profiles. As our understanding of the complex interplay of signaling pathways in disease pathogenesis grows, the polypharmacology of substituted phenylacetic acids may prove to be a significant advantage, allowing for the development of multi-targeting agents that can address the multifaceted nature of complex diseases.

References

  • Abdel-Mottaleb, M. S. A., & El-Kafrawy, P. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceuticals, 15(10), 1234. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Berger, J. P., et al. (2003). Indanylacetic acid derivatives carrying aryl-pyridyl and aryl-pyrimidinyl tail groups--new classes of PPAR gamma/delta and PPAR alpha/gamma/delta agonists. Bioorganic & Medicinal Chemistry Letters, 13(5), 831–834. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • S. K. G. (n.d.). Phenylacetic Acid Derivatives Overview. Scribd. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [Link]

  • Magon, N., & Seshiah, V. (2011). Aldose reductase inhibitors. The Journal of the Association of Physicians of India, 59, 514–518.
  • Kalya, M., et al. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Investigative Dermatology, 141(4S), 1013–1020. [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277–1280. [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347–374. [Link]

  • Betlazar, C., et al. (2020). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. Cells, 9(5), 1239. [Link]

  • Wikipedia contributors. (2024, January 26). Phenylacetic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]

  • Hayashi, S., et al. (2012). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 834–855. [Link]

  • Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527–550. [Link]

  • Guo, Y., et al. (2020). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. Journal of Neuroinflammation, 17(1), 257. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery, 4(7), 701–714. [Link]

  • Shi, X. (n.d.). Ribosome Filter Binding Assay. Read Lab. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. (2003). Bioorganic & Medicinal Chemistry Letters, 13(7), 1277–1280. [Link]

  • Marnett, L. J., et al. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Chemical Reviews, 120(15), 7509–7561. [Link]

  • Reiter, A., & Schuster, D. (2026, February 2). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.net. [Link]

  • COX-1 and -2 inhibition* data. (n.d.). ResearchGate. [Link]

  • Greig, N. H., et al. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 28(11), 4381. [Link]

  • Yao, C., et al. (2020). Characterization of the signalling modalities of prostaglandin E2 receptors EP2 and EP4 reveals crosstalk and a role for microtubules. bioRxiv. [Link]

  • Ali, M. K., et al. (2019). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 62(17), 7935–7948. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology, 56, 535–551. [Link]

  • Prudent, R., et al. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 10, 1198593. [Link]

  • Lee, J. H., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(21), 5035. [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). (n.d.). Assay Genie. [Link]

  • Principle of the in vitro PPARß/δ transactivation assay. (n.d.). ResearchGate. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

  • Loiodice, F., et al. (2019). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 24(18), 3365. [Link]

  • Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. RSC Advances, 6(114), 113543–113564. [Link]

  • Kalinski, P. (2012). Regulation of Immune Responses by Prostaglandin E2. Journal of Immunology, 188(1), 21–28. [Link]

  • Orlando, B. J., et al. (2018). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 61(1), 186–196. [Link]

  • Duffin, R., et al. (2016). Prostaglandin E2 constrains systemic inflammation through an innate lymphoid cell-IL-22 axis. Science, 351(6279), 1333–1338. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis Online. [Link]

  • Wikipedia contributors. (2024, January 26). Analgesic. In Wikipedia, The Free Encyclopedia. [Link]

  • Luciferase Assay protocol. (n.d.). Emory University. [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Addgene. [Link]

  • Shen, P., et al. (2006). Differential effects of isoflavones, from Astragalus membranaceus and Pueraria thomsonii, on the activation of PPARalpha, PPARgamma, and adipocyte differentiation in vitro. The Journal of Nutrition, 136(4), 899–905. [Link]

Sources

Foundational

In silico modeling of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid interactions

A Technical Guide for Structural Characterization and Target Profiling Executive Summary & Chemical Space Analysis 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid represents a highly specialized scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Characterization and Target Profiling

Executive Summary & Chemical Space Analysis

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid represents a highly specialized scaffold in medicinal chemistry, combining a polar ionic "warhead" (phenylacetic acid) with a lipophilic, metabolically robust tail (trifluoromethyl-fluorobenzene).

This guide deviates from standard screening protocols to address the specific physical chemistry of this molecule. Unlike simple aromatics, the trifluoromethyl (


) group  induces significant electronic anisotropy and steric bulk (rotational volume 

40-50 ų), while the C4-Fluorine atom modulates the acidity of the phenylacetic core.

Primary Application Domains: Based on Structural Activity Relationship (SAR) data of phenylacetic acid derivatives, this scaffold is a prime candidate for:

  • CRTH2 (DP2) Antagonism: For eosinophilic asthma and allergic inflammation.[1]

  • PPAR-

    
     Agonism:  For metabolic regulation (insulin sensitization).[2]
    
  • COX-2 Inhibition: As a non-steroidal anti-inflammatory pharmacophore.

Computational Workflow Architecture

The following workflow integrates Quantum Mechanics (QM) for accurate ligand parameterization with Molecular Dynamics (MD) for stability assessment.

Workflow L_Prep Ligand Preparation (QM/DFT B3LYP/6-31G*) Conf_Gen Conformational Analysis (CF3 Rotational Barrier) L_Prep->Conf_Gen ESP Charges Docking Induced Fit Docking (Glide/AutoDock Vina) Conf_Gen->Docking Low E Conformers Target_ID Target Identification (CRTH2 / PPAR-g) Target_ID->Docking PDB Structures MD_Sim MD Simulation (100ns) (Desmond/GROMACS) Docking->MD_Sim Top Pose ADMET ADMET Profiling (Metabolic Stability) MD_Sim->ADMET Stability Data

Caption: Integrated in silico workflow. Blue nodes indicate ligand-centric QM tasks; Yellow/Green nodes indicate receptor-centric simulations.

Phase I: Ligand Preparation & Quantum Mechanics

Standard force fields (OPLS3e, GAFF) often underestimate the rotational barrier of the


 group and the "sigma-hole" effect of halogens.
DFT Parameterization Protocol

To ensure accurate docking, we must calculate the electrostatic potential (ESP) surface to capture the electron-withdrawing nature of the


 and F substituents.

Protocol:

  • Geometry Optimization: Perform in vacuo using DFT/B3LYP with the 6-31G * basis set.

  • Ionization State: The phenylacetic acid moiety (pKa

    
     4.3) will be deprotonated (
    
    
    
    )
    at physiological pH (7.4). Model the anionic species.
  • 
     Rotational Scan:  Perform a dihedral scan of the C-C-C-F bond. The 
    
    
    
    group acts as a "propeller," and its low-energy conformation dictates binding pocket fit.
The "Fluorine Effect" on Lipophilicity

The simultaneous presence of


 and 

creates a unique lipophilic profile.
PropertyValue (Predicted)Significance
pKa (Acid) 3.8 - 4.1Lower than unsubstituted phenylacetic acid due to electron-withdrawing F/

.
LogP 3.2 - 3.5High lipophilicity aids membrane permeability but requires albumin binding for transport.
PSA (Polar Surface Area) ~40 ŲExcellent range for cell permeability; unlikely to cross BBB efficiently due to anionic charge.
Rotatable Bonds 3

rotation,

rotation, and the acetic acid linker.

Phase II: Molecular Docking Strategy

We will focus on CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) as the primary target, given the scaffold's similarity to Fevipiprant and Ramatroban.

Target Selection[3]
  • Primary Target: CRTH2 (PDB ID: 2KV5 or homology models based on recent GPCR structures).

  • Secondary Target: PPAR-

    
     (PDB ID: 3DZY  - Ligand Binding Domain).
    
Docking Protocol (AutoDock Vina / Glide)

Step 1: Grid Generation

  • Center: Define the grid box around the known binding pocket (e.g., the Ramatroban binding site in CRTH2).

  • Size: 25 x 25 x 25 Å. Ensure the "Deep Pocket" (hydrophobic region) is included to accommodate the

    
     group.
    

Step 2: Constraints

  • Ionic Constraint: Define a mandatory interaction (salt bridge) between the ligand's carboxylate (

    
    ) and the conserved Arginine (Arg)  residue (e.g., Arg170 in CRTH2 or Arg288 in PPAR-
    
    
    
    ).
  • Hydrophobic Enclosure: The

    
     group must be directed toward the hydrophobic sub-pocket (Valine/Leucine/Phenylalanine rich regions).
    

Step 3: Scoring Function Adjustment Standard scoring functions may penalize the steric bulk of


. Use Induced Fit Docking (IFD)  to allow side-chain flexibility (specifically residues within 5Å of the 

group) to accommodate the ligand.

InteractionMap Ligand_COO COO- (Anionic) Rec_Arg Arg170 (+) Ligand_COO->Rec_Arg Salt Bridge (Strong) Ligand_CF3 CF3 Group Rec_Hydro Hydrophobic Pocket (Phe/Leu) Ligand_CF3->Rec_Hydro Hydrophobic Enclosure Ligand_F C4-Fluorine Rec_HBond Backbone Amide Ligand_F->Rec_HBond Orthogonal Multipolar

Caption: Pharmacophore interaction map for CRTH2 binding. Note the critical salt bridge and hydrophobic enclosure.

Phase III: Molecular Dynamics & Stability

Docking provides a static snapshot. MD simulations are required to verify if the


 group maintains stable contact or if the steric bulk forces the ligand out of the pocket.
Simulation Setup[2]
  • System: Ligand-Receptor complex embedded in a POPC lipid bilayer (for CRTH2/GPCR) or water box (for PPAR/Nuclear Receptor).

  • Solvent: TIP3P water model + 0.15M NaCl (neutralizing charge).

  • Force Field: CHARMM36m (best for lipids/proteins) or OPLS4 . Ensure custom parameters (from QM) are applied to the ligand.

Analysis Metrics (100ns Trajectory)
  • RMSD (Root Mean Square Deviation):

    • Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone.

    • Failure Mode: If RMSD spikes > 4 Å, the

      
       group likely clashed with the pocket wall, ejecting the ligand.
      
  • Hydrogen Bond Persistence:

    • Monitor the % occupancy of the COO- ... Arg salt bridge. It should exist for >80% of the simulation time.

  • Water Bridges:

    • Analyze if water molecules mediate interactions between the C4-Fluorine and the protein. Fluorine is a weak H-bond acceptor but can structure local water networks.

ADMET & Optimization Profiling

The specific substitution pattern of this molecule offers distinct metabolic advantages.

Metabolic Stability (Cytochrome P450)
  • Metabolic Blocking: The C4-Fluorine and C5-Trifluoromethyl groups effectively block the para- and meta-positions of the phenyl ring from hydroxylation by CYP450 enzymes.

  • Vulnerability: The benzylic position (the

    
     of the acetic acid) and the C3-Methyl group are the primary sites for metabolic attack (oxidation).
    
  • In Silico Prediction: Use FAME 3 or StarDrop to calculate the Site of Metabolism (SoM).

Toxicity Alerts
  • Acid Moiety: Carboxylic acids can form acyl-glucuronides, which are reactive metabolites potentially leading to idiosyncratic toxicity.

  • Mitigation: In drug design, this is often mitigated by bioisosteres (e.g., tetrazoles), but for this specific characterization, we simply flag it as a "High Clearance" risk.

References

  • Wang, Y., et al. (2012).[3] "Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism." Bioorganic & Medicinal Chemistry Letters.

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Kuntz, I. D., et al. (1982). "A geometric approach to macromolecule-ligand interactions." Journal of Molecular Biology.

Sources

Exploratory

Commercial availability and suppliers of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid

Part 1: Executive Summary & Chemical Identity 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is a highly specialized fluorinated building block used primarily in the optimization of lead compounds for pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is a highly specialized fluorinated building block used primarily in the optimization of lead compounds for pharmaceutical and agrochemical applications.[1] Its substitution pattern—combining a fluorine atom, a methyl group, and a trifluoromethyl group on a phenylacetic acid core—offers a unique vector for modulating metabolic stability and lipophilicity (LogP) without significantly altering steric bulk.[1]

This guide provides a validated technical roadmap for sourcing, synthesizing, and quality-controlling this intermediate.

Chemical Profile
PropertySpecification
CAS Number 1373920-82-1
IUPAC Name 2-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetic acid
Molecular Formula C₁₀H₈F₄O₂
Molecular Weight 236.16 g/mol
Appearance White to off-white crystalline powder
Purity Grade Typically ≥97% (HPLC)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Acidity (Predicted pKa) ~3.8 – 4.1 (Carboxylic acid)

Part 2: Commercial Availability & Supply Chain

Sourcing this compound requires navigating a landscape of primary manufacturers versus catalog re-sellers.[1] The current supply chain is dominated by European and North American fine chemical specialists.[1]

Tier 1: Primary Suppliers & Stocking Distributors

These vendors typically hold stock or have established synthesis routes.[1]

SupplierCatalog No.Pack SizesLead TimeRegion
Apollo Scientific PC50261g, 5g, 25g1-2 WeeksUK/Global
Fluorochem F3433511g, 10g2-3 Days (UK)UK/EU
Thermo (Alfa Aesar) H33366250mg, 1gStockUSA/Global
Fisher Scientific 154384251gStockGlobal
Procurement Strategy
  • Small Scale (<5g): Purchase directly from Fluorochem or Thermo Scientific for fastest delivery.[1] These packs are suitable for initial SAR (Structure-Activity Relationship) screening.[1]

  • Scale-Up (>100g): Contact Apollo Scientific or Oakwood Chemical for a custom quote.[1] At this scale, re-synthesis is often triggered, requiring a lead time of 4-6 weeks.[1]

Part 3: Technical Synthesis & Manufacturing

While specific process patents for CAS 1373920-82-1 are proprietary, the structural logic dictates a standard "Benzyl Homologation" pathway.[1] Understanding this route is critical for anticipating impurity profiles (e.g., residual cyanides or benzyl bromides).[1]

Retrosynthetic Analysis

The most robust industrial route likely proceeds via the Arndt-Eistert synthesis or, more commonly for cost-efficiency, Cyanation-Hydrolysis of the corresponding benzyl halide.[1]

G Target Target: 4-Fluoro-3-methyl-5-(trifluoromethyl) phenylacetic acid Nitrile Intermediate: Benzyl Nitrile Nitrile->Target Acid Hydrolysis (H2SO4/H2O) Bromide Precursor: Benzyl Bromide Bromide->Nitrile Cyanation (NaCN/KCN) Toluene Starting Material: 4-Fluoro-3-methyl-5- (trifluoromethyl)toluene Toluene->Bromide Radical Bromination (NBS, AIBN)

Figure 1: Proposed industrial synthesis pathway.[1] The presence of the trifluoromethyl group requires careful control of radical bromination conditions to avoid over-bromination.[1]

Critical Impurity Markers

When validating a new batch, specifically look for these by-products arising from the synthesis above:

  • Des-methyl impurity: Loss of the methyl group (rare, but possible if starting materials are impure).[1]

  • Benzyl Alcohol derivative: Result of over-hydrolysis or competing substitution.[1]

  • Inorganic Salts: Residual cyanides or bromides if the work-up was insufficient.[1]

Part 4: Quality Control & Handling Protocols

To ensure data integrity in your biological assays, every batch must undergo a "Self-Validating" QC check.[1] Relying solely on the vendor CoA is insufficient for high-stakes drug development.[1]

Protocol: Identity & Purity Verification

1. ¹⁹F-NMR (Fluorine NMR) - The Gold Standard Because this molecule contains both a single Fluorine atom and a Trifluoromethyl group, ¹⁹F-NMR is the most powerful tool for identity.[1]

  • Expectation: You should see two distinct signals.

    • Signal A: ~ -60 ppm (Singlet, 3F) corresponding to the

      
       group.[1]
      
    • Signal B: ~ -110 to -130 ppm (Multiplet, 1F) corresponding to the aromatic fluorine.[1]

  • Pass Criteria: Integration ratio must be strictly 3:1. Any deviation suggests defluorination or impurities.[1]

2. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1]

    • Note: The TFA is crucial to suppress ionization of the carboxylic acid, ensuring a sharp peak shape.[1]

  • Detection: UV at 210 nm and 254 nm.[1]

QC_Flow Start Receive Shipment (CAS 1373920-82-1) Visual Visual Inspection: White Powder? Start->Visual NMR 19F-NMR Analysis: Check 3:1 Ratio (-CF3 : -F) Visual->NMR HPLC HPLC Purity Check: >97% Area? NMR->HPLC Decision Decision HPLC->Decision Approve Release for Assay Decision->Approve Pass Reject Quarantine / Return Decision->Reject Fail

Figure 2: Quality Control Decision Tree for incoming raw materials.

Part 5: Safety & Storage

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

Storage Protocol:

  • Temperature: Store at 2-8°C (Refrigerated). While the solid is likely stable at room temperature, refrigeration prevents slow decarboxylation or degradation over months.[1]

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if storing for >6 months.[1]

  • Container: Tightly sealed glass vial. Avoid metal containers due to potential acidity.[1]

References

  • Fluorochem Products. (2023).[1] Product Specification: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (F343351).[1] Fluorochem Ltd.[1][2][3] Link[1]

  • Thermo Scientific Chemicals. (2023).[1][4] 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid, 97%. Fisher Scientific.[1][4] Link

  • Apollo Scientific. (2023).[1] Product Catalogue: PC5026. Apollo Scientific Ltd.[1][5] Link

  • PubChem Database. (2023).[1] Compound Summary: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid.[1][4] National Center for Biotechnology Information.[1] Link

Sources

Foundational

Safety, handling, and MSDS for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid

Technical Safety & Handling Guide: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid Document Control: CAS Registry Number: 1373920-82-1[1][2] Version: 1.0 (Technical Advisory) Target Audience: Medicinal Chemists, P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid

Document Control:

  • CAS Registry Number: 1373920-82-1[1][2]

  • Version: 1.0 (Technical Advisory)

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary

4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly for modulating lipophilicity and metabolic stability via the trifluoromethyl (


) moiety. While structurally stable under ambient conditions, its handling requires strict adherence to protocols designed for acidic, fluorinated organic solids.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for research and scale-up environments, focusing on the specific risks associated with fluorinated phenylacetic acid derivatives.

Part 1: Physiochemical & Technical Profile

Effective risk management begins with accurate identification. This compound is a substituted phenylacetic acid, where the acidity is influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl groups.

PropertyTechnical Specification
IUPAC Name 2-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetic acid
CAS Number 1373920-82-1
Molecular Formula

Molecular Weight 236.16 g/mol
Physical State Solid (Crystalline powder)
Acidity (pKa) ~3.8 - 4.1 (Predicted based on phenylacetic acid backbone)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.
Lipophilicity Enhanced by

and

groups (LogP > 2.5 predicted).

Scientific Insight: The presence of the


 group at the meta-position and a fluorine at the para-position significantly increases the lipophilicity compared to unsubstituted phenylacetic acid. This implies enhanced skin permeation potential , necessitating stricter dermal protection than standard organic acids.

Part 2: Hazard Identification & Toxicology

GHS Classification (29 CFR 1910.1200 / Reg. (EC) No 1272/2008):

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4][5][6]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][4][6][7][8]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[3][4][8]

Mechanistic Toxicology
  • Acidic Corrosivity: Upon contact with mucous membranes (eyes/lungs), the carboxylic acid moiety protonates tissue proteins, causing immediate irritation.

  • Fluorine-Specific Risks: While the C-F bonds are metabolically stable, thermal decomposition (fire) releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (

    
    ) . These are immediately dangerous to life and health (IDLH).
    
  • Bioavailability: The trifluoromethyl group acts as a "lipophilic grease," potentially facilitating the transport of the acidic headgroup across the stratum corneum.

Part 3: Strategic Handling & Engineering Controls

This section outlines the operational workflow. Do not rely solely on PPE; engineering controls are the primary defense.

Engineering Controls
  • Primary Containment: All weighing and open handling must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure operating at a face velocity of 80–100 fpm.

  • Static Dissipation: Fluorinated solids are prone to static charge accumulation. Use anti-static weighing boats and ionizers if handling quantities >10g to prevent dust dispersion.

Personal Protective Equipment (PPE)
  • Hand Protection:

    • Standard: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for solid handling.

    • Solution Handling: If dissolved in DCM or DMF, use Laminate PE/EVOH gloves, as these solvents permeate nitrile rapidly, carrying the fluorinated acid with them.

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a half-face respirator with P100 (HEPA) + Organic Vapor cartridges is required.

Operational Workflow Diagram

The following diagram illustrates the decision logic for safe handling based on the state of the material.

HandlingWorkflow Start Start: Handling Request StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Hood Engineering: Fume Hood Required (Dust Control) Solid->Hood GloveSelect PPE: Select Glove based on Solvent (Nitrile vs. Laminate) Solution->GloveSelect Static Control: Anti-static Gun/Bar Hood->Static Dissolve Action: Synthesis/Transfer GloveSelect->Dissolve Weigh Action: Weighing Static->Weigh Waste Disposal: Halogenated Waste Stream Weigh->Waste Dissolve->Waste

Figure 1: Decision logic for handling 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid based on physical state.

Part 4: Emergency Response Protocols

Spills and Release

Do not use water initially, as this spreads the acidic material.

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Neutralize: Cover the spill with Sodium Bicarbonate (

    
    )  or a 1:1 mixture of soda ash and slaked lime.
    
    • Validation: Wait for effervescence (bubbling) to cease.

  • Collect: Sweep up the resulting white solid (neutralized salt) into a container labeled "Fluorinated Organic Waste."

Fire Fighting (Critical)
  • Risk: Combustion releases Hydrogen Fluoride (HF).

  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[6]
    
  • Special Note: Firefighters must wear full butyl-rubber suits and SCBA. Water spray should be used to knock down toxic vapors (

    
    ) but containment dikes must be used to prevent acidic runoff into drains.
    
First Aid Logic

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route Eye Eye Contact Route->Eye Skin Skin Contact Route->Skin Inhale Inhalation Route->Inhale ActionEye Flush 15 mins Lift Eyelids Eye->ActionEye ActionSkin Soap & Water Remove Clothing Skin->ActionSkin ActionInhale Fresh Air Oxygen if needed Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Triage workflow for acute exposure. Note: If thermal decomposition occurred, treat for HF exposure.

Part 5: Storage & Stability

  • Conditions: Store in a cool (

    
    ), dry place.
    
  • Incompatibility: Strong oxidizing agents, strong bases.

  • Shelf-Life: Generally stable for >2 years if kept desiccated. Phenylacetic acids can undergo slow decarboxylation at elevated temperatures; the presence of electron-withdrawing groups (

    
    , F) generally stabilizes the C-C bond against oxidative degradation but increases acidity.
    

References

  • Thermo Scientific Chemicals. 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid Product Specifications & CAS Data. Retrieved from

  • Fluorochem. Safety Data Sheet (SDS) for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (Product F343351). Retrieved from

  • SynQuest Laboratories. Safety Data Sheet for 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (Structural Analog for Read-Across). Retrieved from

  • PubChem. Compound Summary: Phenylacetic Acid Derivatives and Fluorinated Analogs. National Library of Medicine. Retrieved from

Note: Where specific toxicological data for CAS 1373920-82-1 was unavailable, safety protocols were derived using the "Read-Across" method from structurally validated analogs (2,4,5-Trifluorophenylacetic acid and 4-Fluoro-3-(trifluoromethyl)phenylacetic acid) as per standard REACH/ECHA guidelines for R&D intermediates.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic Acid in Lead Optimization

Executive Summary In the high-stakes arena of drug discovery, the transition from a "hit" to a "lead" often hinges on subtle structural modifications that simultaneously solve metabolic liability and potency issues. 4-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery, the transition from a "hit" to a "lead" often hinges on subtle structural modifications that simultaneously solve metabolic liability and potency issues. 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid represents a "privileged fragment"—a highly functionalized building block designed to address the common shortcomings of the phenylacetic acid scaffold.

This guide details the rationale and methodology for integrating this moiety into drug candidates, specifically targeting G-Protein Coupled Receptors (GPCRs) such as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) and PPAR (Peroxisome Proliferator-Activated Receptor) agonists. By leveraging the synergistic effects of the "Fluoro-Methyl-Trifluoromethyl" triad, researchers can significantly enhance metabolic stability (


) and membrane permeability (

) while locking active conformations.

Scientific Rationale: The "Triad" Effect

The phenylacetic acid core is a classic pharmacophore, serving as an acidic "warhead" that mimics endogenous ligands like Prostaglandin D2 (


). However, unsubstituted phenyl rings are prone to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.

This specific building block offers a tripartite solution:

  • 4-Fluoro (Para-Blockade): The C-F bond is metabolically inert. Placing fluorine at the 4-position blocks the primary site of CYP-mediated hydroxylation, a common clearance pathway for phenylacetic acids.

  • 5-Trifluoromethyl (Meta-Lipophilicity): The

    
     group is strongly electron-withdrawing and highly lipophilic. It increases the 
    
    
    
    of the molecule, facilitating blood-brain barrier (BBB) penetration or cell membrane traversal. Furthermore, it creates a "hydrophobic anchor" that often occupies deep lipophilic pockets in receptor active sites (e.g., the hydrophobic pocket of CRTH2).
  • 3-Methyl (Ortho-Twist): Often overlooked, the methyl group provides conformational restriction . By introducing steric bulk ortho to the acetic acid tail (or the 4-F), it forces the phenyl ring out of planarity relative to coupled amides, potentially locking the molecule in a bioactive conformation (atropisomerism) and reducing the entropic penalty of binding.

Data Summary: Substituent Effects
SubstituentPositionPrimary EffectSecondary Effect
Fluoro (-F) 4 (Para)Metabolic Stability: Blocks CYP oxidation.pKa Modulation: Lowers pKa of the acid slightly.
Trifluoromethyl (-CF3) 5 (Meta)Potency: Hydrophobic interaction (

).
Permeability: Increases Lipophilicity (

).
Methyl (-CH3) 3 (Ortho)Conformation: Steric lock/Twist.Selectivity: Reduces off-target binding via shape mismatch.

Application Workflow: Lead Optimization

The following diagram illustrates the decision logic for selecting this building block during a Hit-to-Lead campaign.

OptimizationLogic Hit Initial Hit (Unsubstituted Phenylacetic Acid) Issue1 Issue: Rapid Metabolism (High Clearance) Hit->Issue1 Issue2 Issue: Low Potency (Weak Hydrophobic Contact) Hit->Issue2 Decision Strategy: Substituent Scan Issue1->Decision Issue2->Decision Sol1 Add 4-Fluoro (Block Metabolism) Decision->Sol1 Sol2 Add 5-CF3 (Boost Potency/LogP) Decision->Sol2 Sol3 Add 3-Methyl (Conformational Lock) Decision->Sol3 Final Target Compound: 4-F-3-Me-5-CF3 Phenylacetic Acid Sol1->Final Sol2->Final Sol3->Final Result Result: Improved t1/2, Potency < 10nM Final->Result

Figure 1: Decision matrix demonstrating the convergence of metabolic and potency optimization into the selection of the 4-Fluoro-3-methyl-5-(trifluoromethyl) scaffold.

Experimental Protocols

Protocol A: Amide Coupling (Synthesis of CRTH2 Antagonist Analogs)

This protocol describes the coupling of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid to a secondary amine (e.g., a tetrahydroquinoline derivative), a common step in synthesizing CRTH2 antagonists.

Reagents:

  • Building Block: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (1.0 equiv)

  • Amine Partner: Substituted Tetrahydroquinoline / Indole (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the phenylacetic acid derivative  (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating formation of the activated ester.

  • Coupling: Add the amine partner (1.0 mmol) in one portion.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor reaction progress via LC-MS (Look for mass shift:

    
     Da).
    
  • Workup: Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with:

    • 1N HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.

    • Sat.

      
       (2 x 20 mL) – Removes unreacted acid.
      
    • Brine (1 x 20 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
    

Self-Validation Check:

  • Success Indicator: LC-MS shows a single major peak with the expected molecular weight.

  • Failure Mode: If racemization is observed (rare for this achiral acid, but possible if the amine is chiral), switch to T3P (Propylphosphonic anhydride) as a milder coupling agent.

Protocol B: Microsomal Stability Assay (Validation)

To confirm the metabolic stability conferred by the 4-F and 5-CF3 groups, perform a comparative stability assay against the unsubstituted phenylacetic acid analog.

Materials:

  • Liver Microsomes (Human/Mouse, 0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds (1 µM final concentration)

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

  • Analysis: Centrifuge to remove protein; analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Expected Outcome:

  • Unsubstituted Analog:

    
     min (Rapid clearance).
    
  • 4-F-3-Me-5-CF3 Analog:

    
     min (High stability).
    

Synthesis Pathway Visualization

The following diagram outlines the synthetic utility of the acid in a broader drug discovery context.

SynthesisWorkflow Start Start: 4-F-3-Me-5-CF3 Phenylacetic Acid Step1 Step 1: Amide Coupling (HATU/DIPEA) Start->Step1 + Amine Inter Intermediate: Amide Linked Scaffold Step1->Inter Step2 Step 2: Suzuki Coupling (If Ar-Br present on Amine) Inter->Step2 Optional Diversification FinalDrug Final Lead: CRTH2 Antagonist Candidate Inter->FinalDrug Direct Path Step2->FinalDrug

Figure 2: Synthetic workflow illustrating the incorporation of the acid fragment into a final drug candidate.

References

  • Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters. (2012). Discusses the SAR of phenylacetic acids in CRTH2 antagonists. Link

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines. NIH / PubMed Central. (2017). Highlights the potency enhancement of 4-fluoro and 3-methyl substitutions in phenylacetic acid scaffolds.[2][3] Link

  • The Role of Trifluoromethyl Groups in Medicinal Chemistry. MDPI. (2025). Comprehensive review on the metabolic and physicochemical benefits of the -CF3 group. Link

  • 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid Product Page. Thermo Scientific / Fisher Scientific.[4] Commercial source and physicochemical data.[5][6] Link

Sources

Application

Synthesis of novel heterocycles from 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid

Leveraging the 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic Acid Core[1] Abstract & Strategic Value This application note details the synthetic elaboration of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging the 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic Acid Core[1]

Abstract & Strategic Value

This application note details the synthetic elaboration of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 1373920-82-1) into novel heterocyclic scaffolds. This specific building block offers a "privileged" substitution pattern for medicinal chemistry:

  • 4-Fluoro: Blocks metabolic oxidation at the para-position and acts as a hydrogen bond acceptor.[1]

  • 5-Trifluoromethyl: Significantly enhances lipophilicity (

    
    logP ~ +1.[1]1) and metabolic stability, acting as a bioisostere for chlorine or a methyl group but with distinct electronic properties.[1]
    
  • 3-Methyl: Provides steric bulk to lock active conformations (atropisomerism potential) and modulate solubility.[1]

The phenylacetic acid moiety serves as a flexible linker, allowing for the divergent synthesis of 1,3,4-Oxadiazoles (hydrogen bond acceptors/donors) and 2-Aminothiazoles (kinase inhibitor scaffolds).[1]

Chemical Profile: The Starting Material
PropertySpecification
Compound Name 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid
Molecular Formula C₁₀H₈F₄O₂
Molecular Weight 236.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water
Key Reactivity Carboxylic acid (nucleophilic attack/coupling); Benzylic position (acidic protons)
Divergent Synthesis Strategy

The acid functionality is the primary handle.[1] We employ a divergent strategy:

  • Pathway A (The Hydrazide Nexus): Conversion to hydrazide followed by cyclization to 1,3,4-oxadiazoles.[1]

  • Pathway B (The Ketone Gateway): Conversion to a methyl ketone (via Weinreb amide),

    
    -bromination, and Hantzsch cyclization to 2-aminothiazoles.[1]
    

DivergentSynthesis Start Starting Material: 4-Fluoro-3-methyl-5-(trifluoromethyl) phenylacetic acid Ester Intermediate A1: Methyl Ester Start->Ester MeOH, H2SO4 Reflux Weinreb Intermediate B1: Weinreb Amide Start->Weinreb HN(OMe)Me, EDC, HOBt Hydrazide Intermediate A2: Hydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Oxadiazole Target 1: 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole R-COOH, POCl3 Cyclodehydration Ketone Intermediate B2: Methyl Ketone Weinreb->Ketone MeMgBr, THF 0°C BromoKetone Intermediate B3: alpha-Bromo Ketone Ketone->BromoKetone PhNMe3Br3 or Br2 AcOH Thiazole Target 2: 2-Aminothiazole Derivatives BromoKetone->Thiazole Thiourea/Thioamide EtOH, Reflux (Hantzsch)

Figure 1: Divergent synthetic workflow converting the phenylacetic acid core into Oxadiazole and Thiazole scaffolds.

Module 1: Synthesis of 1,3,4-Oxadiazoles

Target Class: Bioisosteres of esters/amides; often used to improve metabolic stability.[1]

Step 1.1: Acid Activation & Hydrazide Formation

Direct reaction of the acid with hydrazine can be sluggish or form salts.[1] We proceed via the methyl ester.[1]

Protocol:

  • Esterification: Dissolve 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (1.0 eq) in MeOH (10 mL/g). Add conc. H₂SO₄ (0.1 eq) dropwise.[1] Reflux for 4 hours. Concentrate and extract with EtOAc/NaHCO₃.[1]

  • Hydrazinolysis: Dissolve the crude ester in EtOH (5 mL/g). Add Hydrazine monohydrate (5.0 eq) slowly (Exothermic!). Reflux for 6–8 hours.[1]

  • Workup: Cool to 0°C. The hydrazide often precipitates.[1] Filter and wash with cold EtOH.[1] If no precipitate, concentrate and triturate with Et₂O.[1]

Step 1.2: Cyclization to 1,3,4-Oxadiazole

Method: POCl₃ mediated cyclodehydration with a carboxylic acid partner (R-COOH).[1]

Protocol:

  • Mix: In a round-bottom flask, combine the Hydrazide (from Step 1.1, 1.0 eq) and the coupling partner Carboxylic Acid (e.g., Benzoic acid derivatives, 1.0 eq).

  • Solvent: Add POCl₃ (5–10 mL/g of hydrazide). Note: POCl₃ acts as both solvent and dehydrating agent.

  • Reaction: Reflux at 100–110°C for 4–6 hours. Monitor by TLC (the intermediate diacylhydrazine should disappear).[1]

  • Quench (Critical): Cool the mixture to RT. Pour slowly onto crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess POCl₃.[1]

  • Neutralization: Adjust pH to ~8 using solid NaHCO₃ or 10% NaOH solution.[1]

  • Isolation: The solid oxadiazole precipitates.[1] Filter, wash with water, and recrystallize from EtOH/Water.[1]

Validation:

  • ¹H NMR: Disappearance of hydrazide protons (-NHNH₂).[1] New aromatic signals from R-COOH partner.

  • MS: M+1 peak corresponding to [Hydrazide + Acid - 2H₂O].[1]

Module 2: Synthesis of 2-Aminothiazoles (Hantzsch Protocol)

Target Class: Kinase inhibitors, GPCR ligands.[1] Challenge: Phenylacetic acids cannot directly undergo Hantzsch synthesis.[1] We must convert the acid to an


-bromoketone.[1]
Step 2.1: Conversion to Methyl Ketone (Weinreb Route)

Direct addition of MeLi to the acid often yields tertiary alcohols.[1] The Weinreb amide prevents over-addition.[1]

Protocol:

  • Amide Coupling: Dissolve starting acid (1.0 eq) in DCM.[1] Add N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).[1] Stir at RT overnight. Wash with 1N HCl and Sat.[1] NaHCO₃. Yields Weinreb Amide .

  • Grignard Addition: Dissolve Weinreb Amide in anhydrous THF under N₂. Cool to 0°C. Add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 eq) dropwise.[1] Stir 2h at 0°C.

  • Quench: Pour into cold sat. NH₄Cl.[1] Extract with EtOAc.[1]

  • Product: This yields 1-(4-fluoro-3-methyl-5-(trifluoromethyl)phenyl)propan-2-one .

Step 2.2:

-Bromination

Protocol:

  • Dissolve the ketone (from 2.[1]1) in Glacial Acetic Acid.[1]

  • Add Pyridinium Tribromide (1.0 eq) or Br₂ (1.0 eq) dropwise at RT.[1]

  • Stir until the orange color fades (1–2 h).

  • Pour into ice water. Extract with DCM.[1] Wash with Na₂S₂O₃ (to remove excess Br₂).[1]

  • Caution: The product, an

    
    -bromo ketone, is a potent lachrymator.[1] Handle in a fume hood.
    
Step 2.3: Hantzsch Thiazole Cyclization

Protocol:

  • Reactants: Combine the

    
    -bromo ketone (1.0 eq) and Thiourea  (1.2 eq) in EtOH (10 mL/g).
    
  • Reaction: Reflux for 2–3 hours. A solid often precipitates (HBr salt of the thiazole).[1]

  • Workup: Cool to RT. Filter the solid (salt).[1] Suspend the solid in water and basify with NH₄OH to liberate the free base.[1]

  • Purification: Recrystallize from EtOH.

Mechanism: Nucleophilic attack of sulfur on the


-carbon 

formation of intermediate isothiourea

intramolecular condensation with the carbonyl

dehydration to aromatic thiazole.[1]
Analytical Validation (Expected Data)
Intermediate/ProductKey ¹H NMR Feature (CDCl₃/DMSO-d₆)Key ¹⁹F NMR Feature
Starting Acid Singlet ~3.6 ppm (CH₂-COOH)-60 ppm (CF₃), -115 ppm (Ar-F)
Hydrazide Broad singlets ~4.5 (NH₂) and 9.5 (NH)Unchanged
Methyl Ketone Singlet ~2.1 ppm (CO-CH₃); Singlet ~3.7 ppm (Ar-CH₂-CO)Unchanged
Oxadiazole Absence of CH₂-COOH (if conjugated) or shift of CH₂; New Ar-H signalsUnchanged
2-Aminothiazole Singlet ~6.3–6.5 ppm (Thiazole C5-H); Broad singlet ~7.0 ppm (NH₂)Unchanged

Note: The CH₂ group between the phenyl ring and the heterocycle (benzylic position) is a critical diagnostic marker.[1] In the Oxadiazole, it remains a singlet ~4.0–4.2 ppm.[1] In the Thiazole (if synthesized via the ketone derived from the acetic acid chain), the CH₂ is preserved.

References
  • General 1,3,4-Oxadiazole Synthesis: Somani, R. R., & Shirodkar, P. Y. (2009).[1] "Oxadiazoles: A biologically important heterocycle."[1] Der Pharma Chemica, 1(1), 130-140.[1]

  • Hantzsch Thiazole Mechanism: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1]

  • Weinreb Amide Protocol: Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.[1]

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1]

  • Compound Data: PubChem. "4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid."[1] [2]

Sources

Method

Pharmacological Evaluation of Lead Compound Derivatives: A Cell-Based Assay Framework

Abstract In the lead optimization phase of drug discovery, the structural modification of a parent compound ("Lead") into various derivatives is aimed at improving potency, selectivity, and metabolic stability. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the lead optimization phase of drug discovery, the structural modification of a parent compound ("Lead") into various derivatives is aimed at improving potency, selectivity, and metabolic stability. This guide provides a rigorous, self-validating framework for evaluating these derivatives. It moves beyond simple "screening" to establish a causal link between structural changes and cellular phenotypes, focusing on cytotoxicity , mechanism of action (MoA) , and target engagement .[1]

Experimental Logic & Workflow

The evaluation of derivatives must follow a funnel approach to maximize resource efficiency. We utilize a "Fail Fast" strategy where compounds are filtered through increasingly complex biological checkpoints.

The Screening Funnel

The following diagram illustrates the critical path from library generation to lead candidate selection.

ScreeningFunnel Library Derivative Library (n=50-100) Primary Primary Screen (Single Dose @ 10 µM) Assay: CellTiter-Glo Library->Primary High Throughput Secondary Secondary Screen (Dose Response -> IC50) Assay: CellTiter-Glo Primary->Secondary Hits (>50% Inhibition) MoA Mechanism of Action (Apoptosis/Target Engagement) Assay: Annexin V / Western Secondary->MoA Potent Compounds (<1 µM IC50) Lead Lead Candidate (Optimized Therapeutic Index) MoA->Lead Validated Mechanism

Figure 1: The Step-wise Screening Funnel. Compounds are filtered by viability first, then potency, and finally mechanistic validation.

Phase I: Cytotoxicity & Viability (The Gatekeeper)

The primary objective is to determine the IC50 (half-maximal inhibitory concentration). We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) over colorimetric assays (MTT/MTS) due to higher sensitivity, fewer artifacts, and "add-mix-measure" simplicity which reduces pipetting errors.

Protocol: ATP-Based Luminescence Assay

Objective: Quantify viable cells based on metabolic activity (ATP levels).[2]

Materials:

  • Target Cell Lines (e.g., A549, HeLa, or specific disease model).

  • CellTiter-Glo® Reagent (Promega) or equivalent.[3]

  • 96-well opaque-walled white plates (essential for preventing luminescence crosstalk).

Step-by-Step Methodology:

  • Cell Seeding (Day 0):

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 100 µL complete media.

    • Critical: Include "No Cell" controls (media only) for background subtraction.

    • Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare 1000x stocks of derivatives in DMSO.

    • Perform serial dilutions (1:3 or 1:10) in media to create a 2x working solution.

    • Add 100 µL of 2x compound to each well (Final DMSO concentration < 0.5%).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Staurosporine).

    • Incubate for 48–72 hours.

  • Readout (Day 3 or 4):

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins (prevents temperature gradients).

    • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

    • Orbitally shake for 2 minutes (lysis).

    • Incubate at RT for 10 minutes (stabilize signal).

    • Read luminescence (Integration time: 0.5–1.0 sec).

Assay Validation: The Z-Factor

Before screening the library, validate the assay robustness using the Z-factor formula (Zhang et al., 1999).[4]



Z-Factor ScoreInterpretationAction
1.0 > Z ≥ 0.5 Excellent AssayProceed with screening.
0.5 > Z > 0 Marginal AssayOptimization required (cell density, lysis time).
Z < 0 Screening ImpossibleRedesign assay; signal overlaps with noise.

Phase II: Mechanism of Action (Mode of Death)

Once a derivative shows potency (low IC50), we must confirm it kills cells via a specific mechanism (e.g., Apoptosis) rather than non-specific necrosis (which causes inflammation and toxicity).

Protocol: Annexin V / Propidium Iodide (PI) Staining

Principle:

  • Annexin V: Binds Phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis.[5][6]

  • Propidium Iodide (PI): Intercalates DNA but is excluded by intact membranes (only enters necrotic/late apoptotic cells).[6]

Workflow Diagram: Apoptotic Signaling

Apoptosis Drug Derivative Treatment Mito Mitochondrial Dysfunction Drug->Mito Stress Caspase9 Caspase-9 (Initiator) Mito->Caspase9 Cyt c Release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage PS PS Exposure (Annexin V+) Caspase3->PS Membrane Flip DNA DNA Frag. (TUNEL+) Caspase3->DNA Nuclease Act.

Figure 2: Simplified Intrinsic Apoptosis Pathway showing the biological events detected by Annexin V (PS Exposure) and PI (Membrane integrity loss).

Step-by-Step Methodology:

  • Treatment: Treat

    
     cells/well (6-well plate) with the derivative at IC50 and 2xIC50 for 24 hours.
    
  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells (gentle, <3 mins) and combine with collected media.

    • Centrifuge (1200 rpm, 5 mins).

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 1X Annexin Binding Buffer (Critical: Contains

      
       required for Annexin binding).
      
    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 mins at RT in the dark .

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrosis / Debris.

    • Q2 (Annexin+ / PI+): Late Apoptosis.[5]

    • Q3 (Annexin- / PI-): Viable Cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Desired Mechanism).

Phase III: Target Engagement (Western Blot)

To prove the derivative acts on the intended molecular target (e.g., inhibiting a kinase), you must visualize the phosphorylation status of downstream substrates.

Protocol Snapshot:

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.

  • Normalization: Perform BCA assay to ensure equal protein loading (20-30 µ g/lane ).

  • Detection:

    • Primary Antibody: Anti-Phospho-Target (e.g., p-AKT).

    • Secondary Antibody: HRP-conjugated.

    • Loading Control: Total-AKT or GAPDH.

  • Interpretation: A successful derivative should show decreased band intensity for Phospho-Target while Total-Target remains constant, compared to the vehicle control.

Data Reporting & Analysis

Quantitative data must be summarized to facilitate decision-making.

Table 1: Example Summary of Derivative Efficacy

Compound IDIC50 (µM)Selectivity Index (SI)*Mode of DeathTarget Inhibition (%)
Lead (Parent) 5.21.0Apoptosis60%
Derivative A 0.86.5Apoptosis95%
Derivative B 50.0<1.0Necrosis10%
Derivative C 1.24.3Apoptosis88%

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[7] Developmental Therapeutics Program.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application

Application Note: Quantitative Analysis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic Acid

Introduction & Chemical Context The analyte 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 1373920-82-1) represents a critical class of fluorinated aromatic intermediates often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The analyte 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (CAS: 1373920-82-1) represents a critical class of fluorinated aromatic intermediates often utilized in the synthesis of PPAR agonists (e.g., GW501516 analogs) and other metabolic modulators.[1]

Quantifying this molecule presents specific challenges:

  • Acidity: The carboxylic acid moiety (pKa ~3.8–4.2) requires strict pH control to prevent peak tailing in chromatography and to ensure consistent ionization in Mass Spectrometry.

  • Fluorination: The trifluoromethyl (-CF3) and fluoro groups significantly increase lipophilicity (LogP ~3.4) compared to non-fluorinated phenylacetic acid, altering retention behavior and solubility profiles.

  • Matrix Interference: In biological matrices, endogenous phenylacetic acids can interfere, necessitating high-specificity detection (MS/MS).

This guide provides two distinct protocols: Method A for High-Concentration QC (Raw Material/API purity) and Method B for Trace Bioanalysis (PK/PD studies).

Physicochemical Profile & Method Selection

Understanding the molecule's behavior is the foundation of robust method design.

PropertyValue (Predicted/Observed)Analytical Implication
Molecular Formula C₁₀H₈F₄O₂MW = 236.16 g/mol
Monoisotopic Mass 236.0460 DaPrecursor ion [M-H]⁻ = 235.04
pKa (Acid) ~3.8 – 4.2Mobile phase must be acidic (pH < 3) for retention stability on C18.[1]
LogP ~3.4High affinity for C18; requires high organic content for elution.[1]
Solubility DMSO, Methanol, AcetonitrilePoor water solubility at low pH; avoid 100% aqueous diluents.[1]
Decision Matrix: Which Method to Use?

MethodSelection Start Select Analytical Goal Conc Analyte Concentration? Start->Conc Matrix Sample Matrix? Conc->Matrix < 1 µg/mL UV Method A: HPLC-UV (QC / Purity / Synthesis) Conc->UV > 10 µg/mL Matrix->UV Solvent/Buffer MS Method B: LC-MS/MS (Bioanalysis / DMPK) Matrix->MS Plasma/Tissue

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity and matrix requirements.[1]

Method A: HPLC-UV (Purity & Assay)

Scope: Raw material release testing, synthesis monitoring.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: End-capping reduces silanol interactions with the acidic analyte, improving peak shape.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: TFA is preferred over formic acid for UV analysis as it offers better peak symmetry and lower UV background at 210-220 nm.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)[1]

    • 2-10 min: 30% -> 90% B (Linear ramp)[1]

    • 10-12 min: 90% B (Wash)[1]

    • 12.1 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/mL.

  • Detection: 210 nm (primary), 254 nm (secondary).

    • Rationale: The benzenoid ring absorption is strong at 210 nm. 254 nm is more specific but less sensitive.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A:B (50:50).

    • Critical: Do not use 100% water as diluent; the analyte may precipitate or adsorb to glass surfaces due to the lipophilic -CF3 group.

Method B: LC-MS/MS (Trace Bioanalysis)

Scope: Pharmacokinetics (PK) in plasma, impurity profiling.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode .[2][3][4]

    • Mechanism:[4][5][6][7][8] Carboxylic acids ionize most efficiently by deprotonation ([M-H]⁻).

  • MRM Transitions:

    • Quantifier: 235.0 -> 191.0 (Loss of CO₂, -44 Da).[1]

    • Qualifier: 235.0 -> 171.0 (Loss of CO₂ + HF).

    • Note: Decarboxylation is the dominant fragmentation pathway for phenylacetic acids [1].

LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Warning:Do NOT use TFA for LC-MS; it causes significant ion suppression in negative mode.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Steep gradient (e.g., 20% to 95% B over 3 minutes) to elute the lipophilic analyte sharply.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct protein precipitation often yields poor recovery for lipophilic acids due to protein binding. LLE is recommended.

Protocol:

  • Aliquot: 50 µL Plasma into a 1.5 mL tube.

  • IS Addition: Add 10 µL Internal Standard (e.g., d5-Phenylacetic acid or 4-Fluorophenylacetic acid).

  • Acidification: Add 10 µL 1M Formic Acid.

    • Mechanism:[4][5][6][7][8] Lowers pH < 3, ensuring the analyte is uncharged (COOH form) to partition into the organic layer.

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Vortex 5 min; Centrifuge 5 min at 10,000 rpm.

  • Reconstitution: Evaporate supernatant under N₂; reconstitute in 100 µL Mobile Phase (50:50 MeOH:H₂O).

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (LLE) cluster_lcms LC-MS/MS Analysis Sample Plasma Sample (50 µL) Acid Acidify (1M Formic Acid) Sample->Acid Extract Extract w/ MTBE (Partitioning) Acid->Extract Dry Evaporate & Reconstitute Extract->Dry LC UPLC Separation (BEH C18) Dry->LC ESI ESI (-) Deprotonation LC->ESI Q1 Q1 Select 235.0 m/z ESI->Q1 Q3 Q3 Detect 191.0 m/z (-CO2) Q1->Q3

Figure 2: End-to-end workflow for the extraction and quantification of the analyte from biological matrices.

Validation & Quality Assurance

Validation must adhere to ICH Q2(R1) or the newer ICH Q2(R2) guidelines [2].[9]

Key Validation Parameters
  • Linearity: Establish over 0.5 – 1000 ng/mL (Bioanalysis) or 80-120% of target concentration (Assay). r² > 0.99 required.

  • Accuracy & Precision:

    • Intra-day/Inter-day variability (RSD) must be < 15% (or < 20% at LLOQ).

  • Recovery (Matrix Effect):

    • Compare post-extraction spike vs. neat solution.

    • Issue: If significant suppression is observed (>20%), switch from LLE to Anion Exchange SPE (WAX cartridge) to remove phospholipids.

  • Carryover:

    • Inject a blank after the highest standard (ULOQ). The analyte is lipophilic and may stick to the injector needle.

    • Mitigation: Use a needle wash with high organic content (e.g., 90:10 MeOH:Water + 0.1% Formic Acid).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing (UV or MS) Silanol interaction or high pH.[1]Ensure mobile phase pH is < 3.0. Use a fresh column.
Low MS Sensitivity Ion suppression or wrong mode.[1]Confirm Negative Mode ESI. Remove TFA, switch to Formic Acid.
Retention Time Drift Column equilibration issues.The -CF3 group interacts strongly with C18.[1] Ensure adequate re-equilibration time (at least 5 column volumes).
Split Peaks Solvent mismatch.Sample diluent is stronger than the initial mobile phase. Dilute sample in starting gradient composition.

References

  • Marahatta, A., et al. (2012).[2] Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 903, 118-125.[2]

  • International Conference on Harmonisation (ICH).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Arsenault, G., et al. (2007).[7] Analysis of perfluoroalkyl anion fragmentation pathways.... Rapid Communications in Mass Spectrometry.

Sources

Method

Application Note: Derivatization Strategies for GC-MS Analysis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic Acid

Introduction & Chemical Strategy The analysis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (hereafter referred to as FMT-PAA ) by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Strategy

The analysis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid (hereafter referred to as FMT-PAA ) by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges inherent to halogenated carboxylic acids.

The Analytical Challenge
  • Polarity & Hydrogen Bonding: The carboxylic acid moiety (-COOH) forms strong intermolecular hydrogen bonds (dimers), resulting in high boiling points and poor volatility. In a GC system, this leads to peak tailing, adsorption on active sites (liners/columns), and "ghost" peaks.

  • Halogenation Effects: The electron-withdrawing nature of the trifluoromethyl (-CF3) and fluoro (-F) groups increases the acidity of the molecule compared to unsubstituted phenylacetic acid. While this aids in certain ionization modes (like Negative Ion Chemical Ionization - NICI), it exacerbates adsorption issues in standard Electron Ionization (EI) workflows if not properly derivatized.

The Solution: Derivatization

To render FMT-PAA amenable to GC-MS, the acidic proton must be replaced with a non-polar group. This guide details two validated protocols:

  • Method A: Silylation (TMS Ester): Rapid, suitable for dry samples, and provides informative mass spectra.

  • Method B: Alkylation (Methyl Ester): Highly stable derivatives, ideal for batch processing and samples containing moisture.

Chemical Data & Theoretical Mass Shifts

Before beginning benchwork, it is critical to understand the theoretical mass shifts expected for the derivatives to ensure accurate peak identification.

ParameterUnderivatized FMT-PAATMS Derivative (Method A)Methyl Ester (Method B)
Formula C₁₀H₈F₄O₂C₁₃H₁₆F₄O₂SiC₁₁H₁₀F₄O₂
Molecular Weight 236.16 g/mol 308.35 g/mol 250.19 g/mol
Net Mass Shift N/A+72 Da (H

SiMe₃)
+14 Da (H

CH₃)
Target Ion (EI) N/A (Poor elution)308 (M⁺), 293 (M-15)250 (M⁺), 191 (Base)

Experimental Protocols

Method A: Silylation (Trimethylsilyl Ester)

Best for: Rapid analysis, clean synthetic standards, dry extracts.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

    • Why TMCS? It acts as a catalyst to overcome the steric hindrance caused by the bulky ortho-methyl group on the phenyl ring [1].

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

Protocol:

  • Sample Prep: Weigh 1–5 mg of FMT-PAA into a 2 mL GC autosampler vial.

  • Dissolution: Add 50 µL of anhydrous pyridine. Vortex until dissolved.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly (PTFE-lined cap). Heat at 60°C for 30 minutes in a dry block heater.

    • Note: While phenylacetic acids react quickly, the electron-withdrawing -CF3 group can slightly reduce nucleophilicity, requiring heat for quantitative conversion.

  • Analysis: Inject 1 µL directly into the GC-MS (Split 10:1 or 20:1).

Method B: Methylation (Methyl Ester via BF3-Methanol)

Best for: Biological matrices, lipid-rich samples, or when stability over days is required.

Reagents:

  • BF3-Methanol (14% w/v).[2]

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Quenching Agent: Saturated NaCl solution.

Protocol:

  • Sample Prep: Dissolve 1–5 mg of FMT-PAA in 0.5 mL Methanol in a reaction vial.

  • Reagent Addition: Add 1 mL of BF3-Methanol (14%).

  • Reaction: Cap and heat at 60°C for 15 minutes .

    • Mechanism:[3][4] Acid-catalyzed Fisher esterification. The BF3 acts as a Lewis acid catalyst, driving the equilibrium toward the ester [2].

  • Extraction (Critical Step):

    • Cool to room temperature.[1]

    • Add 1 mL of Saturated NaCl (increases ionic strength to force organic layer separation).

    • Add 1 mL of n-Hexane.

    • Vortex vigorously for 1 minute.

  • Isolation: Allow layers to separate. Transfer the top hexane layer to a GC vial containing anhydrous Na₂SO₄ (to remove trace water).

  • Analysis: Inject 1 µL of the hexane layer.

Visualized Workflows

Decision Matrix & Process Flow

The following diagram illustrates the decision logic and chemical pathways for both methods.

G Start Sample: FMT-PAA CheckMoisture Is Sample Aqueous/Wet? Start->CheckMoisture Dry No (Dry Solid/Extract) CheckMoisture->Dry Speed Preferred Wet Yes (or requires stability) CheckMoisture->Wet Stability Preferred ReagentA Add BSTFA + 1% TMCS (+ Pyridine) Dry->ReagentA HeatA Heat 60°C, 30 min ReagentA->HeatA ProductA TMS-Ester Derivative (MW 308) HeatA->ProductA GCMS GC-MS Analysis ProductA->GCMS ReagentB Add 14% BF3-Methanol Wet->ReagentB HeatB Heat 60°C, 15 min ReagentB->HeatB Extract Extract with Hexane Wash with Sat. NaCl HeatB->Extract ProductB Methyl Ester Derivative (MW 250) Extract->ProductB ProductB->GCMS

Figure 1: Decision tree and workflow for derivatizing FMT-PAA. Select Method A (Green) for speed or Method B (Red) for robustness.

Mass Spectral Interpretation (Expert Analysis)

Correct identification relies on recognizing specific fragmentation patterns. Due to the unique substitution pattern of FMT-PAA, the mass spectrum will differ from standard libraries.

A. The "Substituted Tropylium" Ion

In standard phenylacetic acid, the base peak is m/z 91 (Tropylium ion, C₇H₇⁺) formed by benzylic cleavage. For FMT-PAA , the aromatic ring retains the Fluorine, Methyl, and Trifluoromethyl groups during this cleavage.

  • Calculation of the Diagnostic Fragment:

    • Tropylium Core (C₇H₇): 91 Da

    • Modifications:

      • 
         (removed for substituents): 
        
        
        
        Da
      • 
        : 
        
        
        
        Da
      • 
        : 
        
        
        
        Da
      • 
        : 
        
        
        
        Da
    • Diagnostic Base Peak (m/z):

      
      
      
B. Fragmentation Patterns

1. TMS Derivative (MW 308)

  • m/z 308 (M⁺): Molecular ion, usually distinct.

  • m/z 293 (M-15): Loss of a methyl group from the trimethylsilyl moiety. This is a signature of TMS esters [3].

  • m/z 191 (Base Peak): The substituted benzyl/tropylium cation (loss of -COOSiMe₃).

  • m/z 73: Trimethylsilyl cation [Si(CH₃)₃]⁺.

2. Methyl Ester Derivative (MW 250)

  • m/z 250 (M⁺): Molecular ion.

  • m/z 191 (Base Peak): Loss of the carboxymethyl group (-COOCH₃, mass 59).

  • m/z 59: Carboxymethyl cation (often low abundance).

Quality Assurance & Troubleshooting

IssueProbable CauseCorrective Action
Low Response (TMS) Moisture in sample/solvent.Ensure vials/solvents are anhydrous.[5] TMS reagents hydrolyze instantly with water.
Incomplete Reaction Steric hindrance from ortho-methyl.Increase reaction time to 60 min or temp to 70°C. Ensure TMCS catalyst is fresh.
Peak Tailing Active sites in GC liner.Replace liner with deactivated splitless liner (glass wool).
Ghost Peaks Septum bleed or reagent impurities.Use high-quality PTFE-lined septa. Run a reagent blank.

Linearity Validation: Prepare a calibration curve (10, 50, 100, 500, 1000 ng/mL) using an internal standard.

  • Recommended Internal Standard:2,4-Dichlorophenylacetic acid (derivatized alongside samples).[6] It mimics the halogenated acid behavior but separates chromatographically.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
  • NIST Mass Spectrometry Data Center. (2023). Phenylacetic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Crystallization Techniques for Novel Compound Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystallization in Drug Discovery In the landscape of drug development, the isolation and characterization of novel compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Drug Discovery

In the landscape of drug development, the isolation and characterization of novel compound derivatives are paramount. Crystallization is a fundamental and indispensable technique, serving not only as a powerful method for purification but also as the gateway to elucidating the three-dimensional atomic structure through X-ray crystallography.[1][2] The solid form of an active pharmaceutical ingredient (API) profoundly impacts its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3] Therefore, mastering crystallization techniques is essential for advancing a promising new chemical entity from the bench to clinical application.

This guide provides an in-depth exploration of the principles and methodologies for obtaining high-quality single crystals of small-molecule derivatives. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to navigate the challenges of crystallization.

The Science of Crystal Formation: From Supersaturation to a Latticed Structure

Crystallization is a meticulously controlled process of transitioning molecules from a disordered state in a solution to a highly ordered, solid crystalline lattice.[1] This process is governed by two critical, sequential events: nucleation and crystal growth.

  • Supersaturation : The essential driving force for crystallization is achieving a state of supersaturation, where the concentration of the solute in the solution exceeds its equilibrium solubility.[4] This delicate thermodynamic state can be induced by various means, such as solvent evaporation, temperature change, or the addition of an anti-solvent.[5]

  • Nucleation : This is the initial stage where a small number of molecules in a supersaturated solution arrange themselves into a stable, ordered cluster, forming a "nucleus".[1] This can occur spontaneously (homogeneous nucleation) or be induced by imperfections or foreign particles like dust in the vessel (heterogeneous nucleation).[1]

  • Crystal Growth : Once a stable nucleus has formed, subsequent molecules from the solution deposit onto its surface in an orderly fashion, allowing the crystal to grow in size.[1] The ultimate goal is to control this process to favor the growth of a few large, well-ordered single crystals rather than many small ones. A slow and deliberate approach to reaching supersaturation is key to achieving this.[1]

Part 1: Core Crystallization Protocols

This section details the most effective and widely used crystallization techniques for small-molecule derivatives. Each protocol is presented with a step-by-step methodology, an explanation of the underlying principles, and a workflow diagram.

Slow Evaporation

Slow evaporation is often the simplest and most accessible crystallization method.[1][6] The principle relies on gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly until the point of supersaturation is reached and crystals begin to form.

Causality Behind Experimental Choices: This method is ideal for compounds that are not overly soluble in volatile solvents. The key to success is controlling the rate of evaporation; rapid evaporation often leads to the formation of powders or small, poor-quality crystals.[6] Using a vessel with a small opening or covering it helps to slow down the process, promoting the growth of larger, higher-quality crystals.[1][6]

Experimental Protocol: Slow Evaporation
  • Solvent Selection : Choose a solvent in which your compound is moderately soluble. Highly volatile solvents like dichloromethane or acetone should be used with caution as they can evaporate too quickly.[6]

  • Dissolution : Dissolve the compound derivative in a minimal amount of the selected solvent. Gentle warming can be used to aid dissolution, but ensure the compound is stable at that temperature.

  • Filtration : Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or NMR tube) to remove any particulate matter that could act as unwanted nucleation sites.[7]

  • Evaporation Setup : Cover the vessel with parafilm or aluminum foil and puncture a few small holes with a needle.[6] This allows for slow, controlled evaporation.

  • Incubation : Place the vessel in a vibration-free environment, such as a dedicated incubator or a quiet corner of a fume hood.

  • Monitoring : Observe the vessel periodically over several days to weeks for crystal growth. Avoid disturbing the vessel during this period.

Workflow Diagram: Slow Evaporation

Slow_Evaporation cluster_prep Preparation cluster_cryst Crystallization Dissolve Dissolve Compound in Minimal Solvent Filter Filter Solution into Clean Vial Dissolve->Filter Cover Cover Vial & Puncture Small Holes Filter->Cover Incubate Incubate in Vibration-Free Area Cover->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor

Caption: Workflow for the Slow Evaporation crystallization method.

Vapor Diffusion

Vapor diffusion is a highly effective technique, particularly when only small amounts of the compound are available.[1] It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, gradually decreasing the compound's solubility and inducing crystallization.[4][8]

Causality Behind Experimental Choices: This method offers excellent control over the rate of supersaturation. The compound is dissolved in a "good" solvent, and this solution is placed in a sealed chamber containing a reservoir of a volatile "anti-solvent" (a solvent in which the compound is insoluble).[1][8] The anti-solvent must be miscible with the good solvent. As the anti-solvent vapor diffuses into the compound solution, the solubility of the compound decreases, leading to slow crystal growth.[4]

Two common setups are used:

  • Hanging Drop : The drop of the compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over the reservoir.[9][10]

  • Sitting Drop : The drop of the compound solution is placed on a pedestal within the well, separate from the reservoir.[9]

Experimental Protocol: Vapor Diffusion (Hanging Drop)
  • Solvent System Selection : Identify a pair of miscible solvents: a "good" solvent that dissolves your compound and a more volatile "anti-solvent" in which your compound is insoluble.[4]

  • Prepare Reservoir : Pipette the anti-solvent into the reservoir of a crystallization plate well.

  • Prepare Drop : On a clean, siliconized coverslip, mix a small volume of your concentrated compound solution with a precipitant solution.

  • Seal the Well : Invert the coverslip and place it over the reservoir, using vacuum grease to create an airtight seal.

  • Incubation : Place the sealed plate in a stable, vibration-free environment at a constant temperature.

  • Monitoring : Regularly inspect the drop under a microscope for the formation of crystals. This may take anywhere from a few days to several weeks.

Workflow Diagram: Vapor Diffusion

Vapor_Diffusion cluster_setup Setup cluster_equilibration Equilibration Reservoir Add Anti-Solvent to Reservoir Solution Prepare Compound Solution in 'Good' Solvent Drop Place Drop of Solution on Coverslip Solution->Drop Seal Invert & Seal Coverslip over Reservoir Drop->Seal Diffuse Anti-Solvent Vapor Diffuses into Drop Seal->Diffuse Supersaturate Supersaturation is Slowly Reached Diffuse->Supersaturate Crystals Crystal Growth Supersaturate->Crystals

Caption: Logical flow of the Vapor Diffusion crystallization process.

Slow Cooling (Thermal Gradient)

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[5] A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and leading to crystallization.[8][11]

Causality Behind Experimental Choices: The rate of cooling is the most critical parameter.[12] Rapid cooling will cause the compound to precipitate out of solution quickly, forming an amorphous solid or microcrystals. A very slow, controlled temperature decrease allows for the orderly deposition of molecules onto the growing crystal lattice, resulting in larger, higher-quality crystals.[8] Specialized equipment can be used to create a precise thermal gradient, or a simple Dewar flask can be used to achieve slow cooling.[13][14]

Experimental Protocol: Slow Cooling
  • Solvent Selection : Choose a solvent in which the compound has low solubility at room temperature but high solubility at an elevated temperature (e.g., near the solvent's boiling point).

  • Prepare Saturated Solution : Add the compound to the solvent in a sealed vial and heat the mixture with stirring until all the solid dissolves.[8] If necessary, add a minimal amount of additional hot solvent to achieve full dissolution.

  • Hot Filtration (Optional) : If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling : Place the sealed vial in an insulated container (like a Dewar filled with hot water or an insulated box) to ensure the cooling process is very gradual. Alternatively, use a programmable heating block to slowly ramp down the temperature.[13]

  • Crystal Formation : Allow the solution to cool undisturbed to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize the yield.

  • Isolation : Collect the crystals by vacuum filtration.

Workflow Diagram: Slow Cooling

Slow_Cooling cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization Prepare Prepare Saturated Solution at Elevated Temperature Filter Hot Filtration (if needed) Prepare->Filter Cool Cool Solution Slowly & Undisturbed Filter->Cool Crystallize Crystals Form as Solubility Decreases Cool->Crystallize Isolate Isolate Crystals by Filtration Crystallize->Isolate

Caption: Step-by-step workflow for the Slow Cooling method.

Part 2: Strategic Solvent Selection

The choice of solvent is arguably the most critical factor in a successful crystallization experiment.[6] An ideal crystallization solvent should be one in which the compound is highly soluble at high temperatures and sparingly soluble at low temperatures.[11]

Key Principles:

  • Polarity Matching : A general rule of thumb is "like dissolves like". Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[15]

  • Boiling Point : Solvents with a boiling point below 100°C are generally preferred as they can be easily removed from the crystals after isolation.[15]

  • Reactivity : The solvent must be chemically inert with respect to the compound.

  • Solvent Mixtures : If a single solvent does not provide the desired solubility profile, a binary solvent system can be highly effective.[7][16] This typically involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid, indicating the onset of precipitation. Gentle warming can then redissolve the precipitate, and slow cooling will initiate crystallization.

Table 1: Common Solvents for Crystallization of Organic Derivatives
SolventBoiling Point (°C)Polarity (Relative)Key Characteristics & Common Uses
Water100.01.000Highly polar; good for compounds with H-bond donors/acceptors (alcohols, amines, carboxylic acids).[6][15]
Ethanol78.50.654Good general-purpose solvent for moderately polar compounds.[15]
Methanol64.70.762More polar than ethanol; useful for a wide range of organic molecules.
Ethyl Acetate77.10.228Medium polarity; a good choice for many organic complexes and esters.[6][17]
Acetone56.50.355Medium polarity, highly volatile. Often used in solvent mixtures.[6]
Dichloromethane (DCM)39.80.309Good solvent for many organics but very volatile; evaporation rate must be carefully controlled.[6]
Tetrahydrofuran (THF)66.00.207Aprotic ether, good for moderately polar compounds.[6]
Toluene110.60.099Nonpolar aromatic solvent; can be a good substitute for benzene.[6]
Hexane / Heptane~69.0~0.009Very nonpolar; used for nonpolar compounds or as an anti-solvent for polar compounds.[15]

Data compiled from multiple sources. Polarity values are relative and intended for comparative purposes.[6]

Part 3: Troubleshooting Common Crystallization Issues

Crystallization can often be a process of trial and error. The following table outlines common problems encountered and provides systematic approaches to resolving them.

Table 2: Crystallization Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Insufficient amount of compound.- Concentrate the solution by slow evaporation.- Add a small amount of an anti-solvent.- Cool the solution to a lower temperature.- Try a different solvent or solvent system.[6]
"Oiling Out" - The solution became supersaturated at a temperature above the compound's melting point in that solvent system.- The rate of cooling is too fast.- The compound is impure.- Re-heat the solution to dissolve the oil, then add more solvent before attempting to cool again.- Slow down the rate of cooling significantly.- Use a lower-boiling point solvent.[15]- Attempt to purify the compound further before crystallization.
Amorphous Precipitate - Supersaturation was achieved too rapidly.- Solution was disturbed during crystal growth.- Decrease the rate of evaporation or cooling.- Use a more dilute solution.- Ensure the setup is in a vibration-free environment.
Many Small Crystals - Too many nucleation sites.- Rapid crystal growth.- Filter the solution before setting up the crystallization.- Slow down the rate of supersaturation (slower cooling or evaporation).- Use a more viscous solvent to slow diffusion.
Poor Crystal Quality - Crystals grew too quickly.- Presence of impurities.- Repeat the crystallization with a slower rate of supersaturation.- Consider recrystallization: dissolve the poor-quality crystals and grow them again under more controlled conditions.[2][18]

Conclusion

The ability to generate high-quality single crystals is a cornerstone of modern chemical and pharmaceutical research. While there is no universal protocol, a systematic approach grounded in the principles of solubility and supersaturation dramatically increases the likelihood of success. By carefully selecting a crystallization technique, strategically choosing a solvent system, and methodically troubleshooting issues, researchers can overcome challenges to produce crystals suitable for definitive structural analysis. This, in turn, accelerates the drug development process by providing crucial insights into the structure-activity relationships of novel compound derivatives.

References

  • Crystallization of Small Molecules. (n.d.).
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Guide for crystallization. (n.d.).
  • Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications.
  • Crystallization Processes in Pharmaceutical Technology and Drug Delivery Design. (2025). ResearchGate.
  • Slow Evaporation Method. (n.d.).
  • Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. (2016). RSC Publishing.
  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024). YouTube.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications. (2025). ResearchGate.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Problems, potentials and future of industrial crystallization. (n.d.). Hep Journals.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules. (2021). ACS Publications.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.).
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC.
  • Growing Crystals. (n.d.). MIT.
  • Crystallization of Membrane Proteins by Vapor Diffusion. (n.d.). PMC - NIH.
  • Crystallization Solvents.pdf. (n.d.).
  • Successfully preventing crystallization of parenteral formulations using solubility measurements. (2023).
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Low-temperature-gradient crystallization for multi-inch high-quality perovskite single crystals for record performance photodetectors. (2025). ResearchGate.
  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (n.d.). ResearchGate.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education - ACS Publications.
  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization1. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for amide bond formation with hindered amines

Ticket ID: AMIDE-OPT-001 Subject: Optimization of Reaction Conditions for Sterically Hindered Amines Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Core Directive Synthesizing amide bo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AMIDE-OPT-001 Subject: Optimization of Reaction Conditions for Sterically Hindered Amines Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Core Directive

Synthesizing amide bonds between sterically hindered partners (e.g.,


-disubstituted amino acids, tert-butyl amines, or electron-deficient anilines) is a common bottleneck in medicinal chemistry. Standard carbodiimide (EDC/DCC) or basic uronium (HBTU) protocols often fail due to high activation energy barriers or rapid hydrolysis of the active ester before the nucleophilic attack can occur.

The Solution Hierarchy:

  • First Line: High-activity uronium/phosphonium salts (HATU, PyBOP) with HOAt/Oxyma.

  • Second Line (Epimerization Control): Cyclic phosphonic anhydrides (T3P).[1]

  • Third Line (The "Nuclear" Option): In situ Acyl Fluorides (TFFH) or Acid Chlorides (Ghosez’s Reagent).

Reagent Selection Matrix

Use the following decision tree to select the optimal coupling system for your specific substrate.

ReagentSelection Start START: Hindered Substrate Chiral Is Chiral Integrity Critical? (Risk of Epimerization?) Start->Chiral Scale Scale of Reaction? Chiral->Scale No / Low Risk T3P RECOMMENDATION: T3P (50% in EtOAc) + Pyridine (Low Epimerization) Chiral->T3P Yes (Alpha-Chiral Center) Scale->T3P > 10g (Process Friendly) Extreme Is the Amine Extremely Non-Nucleophilic? Scale->Extreme < 100 mg HATU RECOMMENDATION: HATU + HOAt + DIPEA (Standard High Energy) Extreme->HATU Moderate Hindrance AcylF RECOMMENDATION: TFFH (Acyl Fluoride) (High Reactivity, Moderate Stability) Extreme->AcylF High Hindrance Ghosez RECOMMENDATION: Ghosez's Reagent (Acid Chloride via Neutral Conditions) Extreme->Ghosez Extreme Hindrance

Figure 1: Decision matrix for selecting coupling reagents based on chirality, scale, and steric demand.

Detailed Protocols & Methodologies

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Moderately hindered amines where chirality is not the primary concern.

Mechanism: HATU generates the O-At active ester. The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction rate compared to HBTU.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1–0.2 M). Note: Avoid DCM if possible; polar aprotic solvents stabilize the transition state.

  • Add HATU (1.1–1.2 equiv) and HOAt (1.1 equiv).

  • Add DIPEA (Collidine is preferred if epimerization is observed) (2.0–3.0 equiv).

  • Stir for 5 minutes to ensure active ester formation.

  • Add the Hindered Amine (1.0–1.2 equiv).

  • Stir at RT for 4–16 hours. If no reaction, heat to 50°C.

Protocol B: The "Epimerization Control" (T3P)

Best for: Chiral substrates and large-scale synthesis.

Why it works: T3P (Propylphosphonic anhydride) forms a mixed anhydride. It is unique because it does not require additional additives to suppress epimerization and the by-products are water-soluble.

Step-by-Step:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF .

  • Cool to 0°C.

  • Add Pyridine (3.0–5.0 equiv). Note: Pyridine acts as both base and acylation catalyst.[2]

  • Add T3P (50% w/w solution in EtOAc, 1.5–2.0 equiv) dropwise.

  • Allow to warm to RT. T3P reactions are slower; allow 12–24 hours.

  • Workup: Wash with water/bicarb. T3P by-products are water-soluble, simplifying purification.

Protocol C: The "Nuclear Option" (Acyl Fluorides via TFFH)

Best for: Extremely hindered amines (e.g., t-butylamine, anilines) where HATU fails.

Mechanism: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the acid into an acyl fluoride in situ.[3] Acyl fluorides are less sensitive to moisture than acid chlorides but highly reactive toward amines.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (or MeCN).

  • Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir for 30 minutes at RT to generate the acyl fluoride (monitor by TLC/LCMS; active ester usually runs faster than acid).

  • Add the Hindered Amine (1.2–1.5 equiv).

  • Reflux if necessary (DCM: 40°C, MeCN: 80°C).

Troubleshooting Guide (Q&A)

Ticket #402: "I see zero conversion of starting material."

Diagnosis: The activation energy for the nucleophilic attack is too high, or the active ester is hydrolyzing before the amine can attack. Solution:

  • Switch to Acid Chlorides (Ghosez’s Reagent):

    • Why: Acid chlorides are the most electrophilic species available. Standard SOCl2 conditions are often too harsh (acidic).

    • Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It generates acid chlorides under neutral conditions.

    • Protocol: Stir Acid + Ghosez Reagent (1.2 equiv) in DCM at RT for 1 hr. Volatiles can be removed, or the amine (plus base) can be added directly to the solution.

  • Microwave Irradiation: Heating a HATU reaction to 60–80°C in a microwave can overcome the steric barrier.

Ticket #403: "My product is racemized/epimerized."

Diagnosis: Slow coupling kinetics allow the activated acid to cyclize into an oxazolone intermediate, which readily racemizes.

Visual Mechanism:

Epimerization cluster_0 Danger Zone Acid Activated Acid (O-Active Ester) Oxazolone Oxazolone (Achiral Intermediate) Acid->Oxazolone Slow Attack (Steric Hindrance) Direct Direct Coupling (Retained Chirality) Acid->Direct Fast Amine Attack Racemic Racemic Product Oxazolone->Racemic Amine Attack

Figure 2: Competition between direct coupling and oxazolone-mediated racemization.

Solution:

  • Change Base: Switch from DIPEA to Collidine (TMP). Collidine is too sterically hindered to deprotonate the

    
    -carbon of the active ester.
    
  • Change Additive: Use Oxyma Pure instead of HOBt. It creates a more reactive ester that couples faster than the oxazolone can form.

  • Use T3P: As detailed in Protocol B, T3P shows the lowest epimerization rates among commercial reagents.

Comparative Data Table

ReagentReactivitySteric ToleranceEpimerization RiskScalabilityCost
HATU Very HighHighModerateLow (Explosive risks)High
COMU Very HighHighLowModerateModerate
T3P HighModerateVery Low High Moderate
TFFH Extreme Very High ModerateModerateHigh
Ghosez Extreme Very High High (if uncontrolled)HighModerate

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[4][5] Chemical Society Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[3]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link

Sources

Optimization

Purification challenges of fluorinated organic acids

Technical Support Center: Purification & Analysis of Fluorinated Organic Acids Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Ph.D., Separation Science) Scope: Perfluoroalkyl acids (PFAAs)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Analysis of Fluorinated Organic Acids

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Ph.D., Separation Science) Scope: Perfluoroalkyl acids (PFAAs), Trifluoromethyl-substituted aromatics, Fluorinated amino acids.

Introduction: The "Fluorine Effect" in Purification

Welcome to the technical support hub. If you are here, you are likely experiencing one of three symptoms: your compound is streaking across the column, it "disappeared" during drying, or it is invisible to your UV detector.

Fluorine is not just another halogen; it is the most electronegative element (EN = 3.98). Introducing it into organic acids fundamentally alters their physicochemical properties, creating unique purification challenges that standard "organic chemistry 101" protocols often fail to address.

This guide replaces generic advice with root-cause analysis and field-proven protocols.

Module 1: Chromatographic Separation (HPLC & Flash)

User Issue: "My fluorinated acid elutes as a broad, tailing peak (or streaks on TLC), and retention times are shifting unpredictably."

Root Cause Analysis: The pKa Shift

Fluorine’s electron-withdrawing inductive effect (-I) stabilizes the carboxylate anion, significantly lowering the pKa compared to non-fluorinated analogs. Standard mobile phases often fail to fully suppress ionization, leading to "mixed-mode" retention (partitioning + ionic interaction with silanols) which causes tailing.

Data: The Acidity Shift

Compound ClassNon-Fluorinated Analog (pKa)Fluorinated Analog (pKa)

pKa
Aliphatic Acids Acetic Acid (~4.76)Trifluoroacetic Acid (~0.23)-4.53
Benzoic Acids Benzoic Acid (4.20)2,6-Difluorobenzoic Acid (2.85)-1.35
Phenols Phenol (9.95)Pentafluorophenol (5.50)-4.45
Troubleshooting Protocol: The "Hard Acid" Method

1. Mobile Phase Modification Do not use weak buffers (e.g., Ammonium Acetate) if your compound has a pKa < 3. You must drive the equilibrium to the free acid form (


).
  • Standard Protocol: Water + 0.1% Formic Acid.

  • Fluorine Protocol: Water + 0.05% - 0.1% Trifluoroacetic Acid (TFA) .

    • Why: TFA suppresses the ionization of strong fluorinated acids more effectively than formic acid.

2. Stationary Phase Selection (Decision Matrix) If C18 fails, you are likely encountering "Fluorophilicity"—the tendency of perfluorinated chains to segregate from both aqueous and hydrocarbon phases.

HPLC_Selection Start Select Column Check_F Fluorine Content? Start->Check_F Low_F 1-3 F atoms (e.g., F-Benzoic acid) Check_F->Low_F Low High_F Perfluoro chain (e.g., PFOA, PFOS) Check_F->High_F High C18 C18 (ODS) + 0.1% TFA Low_F->C18 Hydrophobic Dominant Fluorous Fluorous Phase (PFP or F-Silica) High_F->Fluorous Fluorophilic Dominant

Figure 1: Column selection logic based on fluorine content. Fluorous phases utilize fluorine-fluorine interactions for superior retention of perfluorinated compounds.

Module 2: Isolation & Extraction (The "Magic Bullet")

User Issue: "I cannot extract my product into the organic layer, or I have a mixture of fluorinated and non-fluorinated byproducts that co-elute."

The Solution: Fluorous Solid Phase Extraction (FSPE)

For compounds with heavy fluorination (or those tagged with a fluorous tag), standard silica chromatography is inefficient. FSPE exploits the unique "fluorophilic" property, acting as a binary filter.

Protocol: FSPE Workflow

  • Sorbent: Fluorous Silica Gel (silica bonded with perfluorooctyl chains).

  • Loading: Dissolve sample in DMF or minimal polar solvent.

FSPE_Workflow Step1 1. LOAD Sample (F-Product + Impurities) on Fluorous Silica Step2 2. FLUOROPHOBIC WASH Solvent: 80% MeOH : 20% H2O Step1->Step2 Step3 3. FLUOROPHILIC ELUTION Solvent: 100% MeOH or THF Step2->Step3 Switch Solvent Waste Waste: Non-Fluorinated Impurities Step2->Waste Elutes non-F compounds Product Collection: Purified Fluorinated Acid Step3->Product Elutes F-compounds

Figure 2: FSPE Mechanism. The 80% MeOH wash removes standard organic impurities, while the fluorinated acid 'sticks' until the solvent becomes 100% organic.

Module 3: Volatility & Drying (The "Disappearing Act")[1]

User Issue: "My yield was 90% by NMR, but after the rotovap, I have 10% left."

Root Cause Analysis: Sublimation & Azeotropes

Many small fluorinated acids (e.g., TFA, difluoroacetic acid) and even larger perfluorinated chains have surprisingly high vapor pressures. They often form low-boiling azeotropes with solvents like DCM or water. Furthermore, they can sublime from the solid state under high vacuum.

Troubleshooting Protocol

1. Salt Formation (The "Anchor" Strategy) Never dry the free acid if volatility is suspected. Convert it to a salt before the final drying step.

  • Step A: Add 1.05 equiv of Ammonium Hydroxide (

    
    ) or Dicyclohexylamine (DCHA).
    
  • Step B: Evaporate.[1][2] The resulting ammonium salt is non-volatile.

  • Note: If the free acid is required later, re-acidify immediately prior to use.

2. Controlled Drying

  • Avoid: High vacuum (< 10 mbar) for extended periods.

  • Use: Nitrogen blow-down (gentle stream) rather than vacuum concentration for small scales (< 50 mg).

Module 4: Detection of "Invisible" Compounds

User Issue: "My compound has no UV chromophore. How do I verify purity?"

The Solution: 19F-NMR (Quantitative)

Since 100% of the natural abundance of Fluorine is the


 isotope (spin 1/2), it is an inherent, highly sensitive "tag" for your molecule.

Protocol: qNMR (Quantitative NMR)

  • Internal Standard: Use

    
    -Trifluorotoluene (TFT) or Fluorobenzene. (Must have a distinct shift from your product).
    
  • Relaxation Delay (

    
    ):  Fluorine nuclei have long relaxation times (
    
    
    
    ). Set
    
    
    seconds to ensure full integration accuracy.
  • Calculation:

    
    
    
    • 
      : Integration Area
      
    • 
      : Number of F atoms
      
    • 
      : Molecular Weight[3]
      
    • 
      : Weight (mg)
      

References

  • pKa Shifts & Acidity

    • Comparison of Benzoic Acid Derivatives. (2017). Chemistry Stack Exchange. Link

    • Acidity of Fluorinated Organics. NIST Standard Reference Database. Link

  • Chromatography & Detection

    • Poboży, E., et al. (2011).[2] "HPLC determination of perfluorinated carboxylic acids with fluorescence detection." Microchimica Acta, 172, 409–417.[2] Link

    • Guide to Solid Phase Extraction. Sigma-Aldrich / Supelco Technical Guide. Link

  • Fluorous Solid Phase Extraction (FSPE)

    • Curran, D. P. (2001). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations." Synlett, 9, 1488-1496. Link

    • Zhang, W. (2009). "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Chemical Reviews, 109(2), 749–795. Link

  • Volatility & Environmental Fate

    • Kaiser, M. A., et al. (2010). "Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace." Annals of Occupational Hygiene. Link

Sources

Troubleshooting

Improving the yield of Suzuki coupling with electron-deficient partners

Topic: High-Efficiency Coupling of Electron-Deficient Partners Status: Operational | Lead Scientist: Senior Application Specialist Diagnostic Triage: Identify Your Rate-Limiting Step Before modifying your reaction, you m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Coupling of Electron-Deficient Partners

Status: Operational | Lead Scientist: Senior Application Specialist

Diagnostic Triage: Identify Your Rate-Limiting Step

Before modifying your reaction, you must identify which partner is electron-deficient. In Suzuki coupling, "electron-deficient" creates opposite problems depending on whether the deficiency is on the Electrophile (Halide) or the Nucleophile (Boronic Acid) .

The Diagnostic Matrix
ScenarioSubstrate TypeKinetic BehaviorPrimary Failure ModeRecommended Action
A Electron-Deficient Aryl Halide (e.g., p-NO₂-Ph-Cl, Pyridyl-Cl)Fast Oxidative Addition.Slow Reductive Elimination.Homocoupling of the boronic acid (due to excess oxidant/catalyst death) or hydrolysis of the halide.Use electron-poor ligands (e.g., PPh₃) or standard Buchwald ligands. Usually NOT the problem.
B Electron-Deficient Boronic Acid (e.g., C₆F₅-B(OH)₂, 2-Pyridyl-B(OH)₂)Slow Transmetallation.Rapid Decomposition.Protodeboronation. The boronic acid loses boron and is replaced by a proton (Ar-B → Ar-H) before it can couple.[1][2]CRITICAL INTERVENTION REQUIRED. See Module 2.

Tech Note: This guide focuses on Scenario B , as it is responsible for >80% of failures in this class of reactions. Electron-deficient boronic acids (EDBAs) are notoriously unstable under the basic conditions required for Suzuki coupling.

The Core Problem: Protodeboronation

Mechanism of Failure

Electron-withdrawing groups (EWGs) or heteroatoms (like nitrogen in pyridine) stabilize the negative charge on the carbon atom. When a base attacks the boron atom (necessary for activation), the C-B bond becomes labile. If transmetallation to Palladium is slow, the C-B bond breaks, releasing the aryl anion, which is immediately protonated by water or the solvent.

Protodeboronation BoronicAcid Ar-B(OH)2 (Electron Deficient) Boronate [Ar-B(OH)3]- (Activated Species) BoronicAcid->Boronate + Base (OH-) Transmetallation Transmetallation (Product Pathway) Boronate->Transmetallation Fast Ligand Required Carbanion [Ar]- (Transient Anion) Boronate->Carbanion Slow Transmetallation (Stabilized by EWG) Pd_Complex L-Pd-Ar' (Oxidative Addn Complex) Pd_Complex->Transmetallation Product Ar-Ar' (Coupled Product) Transmetallation->Product Reductive Elimination Waste Ar-H (Protodeboronation) Carbanion->Waste + H2O / ROH

Figure 1: The "Race Against Time." To succeed, the Transmetallation step (center) must be kinetically faster than the decomposition pathway (red).

Technical Solutions & Optimization

To win the race shown in Figure 1, you must either accelerate transmetallation or suppress decomposition .

Strategy A: Accelerate Transmetallation (Ligand Selection)

For EDBAs, you need a catalyst system that undergoes transmetallation extremely rapidly. Standard ligands (PPh₃, dppf) are often too slow.

  • Recommendation: Use bulky, electron-rich Buchwald ligands.

  • Why? These ligands facilitate the formation of the monomeric Pd(0) species and create a steric environment that forces rapid transmetallation.

  • Top Picks:

    • XPhos: Excellent for general electron-deficient partners.

    • SPhos: Specifically optimized for stability and hydration resistance.

    • Pd-PEPPSI-IPr: A carbene ligand system that is highly active for difficult couplings.

Strategy B: Suppress Decomposition (Base & Solvent)

Standard aqueous bases (Na₂CO₃/H₂O) provide the protons needed for protodeboronation.

  • Anhydrous Conditions: Switch to CsF or K₃PO₄ in anhydrous dioxane or toluene.

  • Fluoride Activation: Fluoride (F⁻) activates the boronic acid (forming [Ar-B(OH)2F]-) without introducing high concentrations of hydroxide or water, significantly reducing the rate of protonation [1].

Strategy C: Alternative Boron Sources

If the boronic acid is too unstable (e.g., 2-pyridine boronic acid), replace it.[3]

  • MIDA Boronates: These are slow-release reagents.[2][4][5] Under mild basic conditions, they hydrolyze slowly to release the active boronic acid, which is immediately consumed by the catalyst, keeping the standing concentration of the unstable species low [2].

  • Potassium Trifluoroborates (R-BF₃K): More stable than boronic acids and often resist protodeboronation better, though they still require hydrolysis [3].

Experimental Protocols

Protocol 1: The "Buchwald" Method for Unstable Boronic Acids

Best for: Polyfluorophenyl boronic acids and 5-membered heteroarocycles (furans, thiophenes).

  • Catalyst Prep: Do not use separate Pd(OAc)₂ + Ligand. Use a precatalyst like XPhos Pd G3 or G4 (2 mol%) to ensure immediate activity.

  • Setup: Charge a vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent: Add THF or 1,4-Dioxane (degassed). Add water only if necessary (typically 4:1 or 10:1 ratio).

  • Execution: Seal and heat to 40°C (NOT reflux).

    • Why 40°C? Higher temperatures accelerate deboronation faster than they accelerate coupling for these specific substrates [4].

  • Time: Monitor by LCMS at 30 mins. These reactions should be fast.

Protocol 2: Anhydrous Fluoride Activation

Best for: 2-Pyridyl boronic acids and extremely base-sensitive substrates.

  • Reagents: Aryl Halide (1.0 equiv), Boronic Ester/Acid (1.2 equiv), CsF (2.0 equiv).

  • Solvent: Anhydrous Dioxane or Toluene (Strictly anhydrous).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd-PEPPSI-IPr (2 mol%).

  • Reaction: Heat to 80-100°C.

    • Mechanism:[1][3][6][7][8][9] The CsF activates the boron in the absence of water. Without a proton source (H₂O), the transient carbanion cannot be protonated easily, giving the catalyst time to intercept it.

Troubleshooting FAQ

Q: My boronic acid is consumed immediately, but I only see the de-borylated arene (Ar-H). Why? A: This is classic protodeboronation. Your reaction pH is likely too high, or you have too much water.

  • Fix: Switch to Protocol 2 (Anhydrous CsF) or use a MIDA boronate.

Q: Can I use excess boronic acid to compensate for decomposition? A: Yes, but with diminishing returns. If the half-life of your boronic acid is 2 minutes, adding 5 equivalents won't help if the catalyst takes 10 minutes to turn over. You must speed up the catalyst (XPhos/SPhos) rather than just adding more reagent.

Q: I am coupling an electron-deficient Aryl Chloride (e.g., 4-chloropyridine). It's not reacting. A: While oxidative addition is usually fast for electron-deficient halides, chlorides can still be sluggish.[10]

  • Fix: Switch to a ligand specifically designed for chlorides, such as BrettPhos or Pd-PEPPSI-IPr . Ensure your solvent is degassed to prevent catalyst poisoning.

Q: Why do you recommend Precatalysts (G3/G4) instead of Pd2(dba)3? A: Pd2(dba)3 requires ligand exchange and activation, which takes time. During that "induction period," your unstable boronic acid is sitting in base and decomposing. G3/G4 precatalysts release the active L-Pd(0) species immediately upon entering the solution [4].

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[6][11] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[6][11] Journal of the American Chemical Society.[11]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] Journal of the American Chemical Society.[11]

  • Molander, G. A., & Ellis, N. (2007).[3] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Cox, P. A., et al. (2017).[12] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[11]

Sources

Optimization

Technical Support Center: Degradation Pathways of Trifluoromethyl Compounds

The following technical guide is designed for researchers and drug development professionals encountering challenges with the stability, degradation, or functionalization of trifluoromethyl ( ) groups. Current Status: Op...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals encountering challenges with the stability, degradation, or functionalization of trifluoromethyl (


) groups.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting


 Activation, Metabolic Stability, and Environmental Mineralization

Executive Summary: The Inertness Paradox

The trifluoromethyl group is a "privileged motif" in medicinal chemistry precisely because of its resistance to degradation. The


 bond (approx.[1][2][3][4] 

) is the strongest single bond to carbon. Consequently, "degradation" usually falls into two distinct workflows:
  • Intentional Chemical Activation: Trying to break the

    
     bond for synthetic functionalization (e.g., hydrodefluorination).
    
  • Unintentional/Environmental Persistence: Managing the terminal stability of

    
     residues (e.g., Trifluoroacetic acid - TFA) in waste streams or biological systems.
    

This guide addresses both through targeted troubleshooting modules.

Module 1: Synthetic Defluorination (Chemical Activation)

Context: You are attempting to chemically modify a


 group (e.g., converting 

to

or

) using photoredox or electrochemical methods, but yields are low or selectivity is poor.
Troubleshooting Guide

Q1: Why is my reductive defluorination reaction stalling after partial conversion? Diagnosis: The reaction is likely suffering from Redox Potential Mismatch or Product Inhibition .

  • The Mechanism: Most reductive defluorinations proceed via a Single Electron Transfer (SET) mechanism. The substrate accepts an electron to form a radical anion, which then ejects a fluoride ion.

  • The Problem: The reduction potential (

    
    ) of the starting material (
    
    
    
    ) is often significantly more negative (harder to reduce) than the partially defluorinated product (
    
    
    ).
  • The Fix:

    • Check Reagent Strength: Ensure your photocatalyst (e.g., fac-Ir(ppy)

      
       or organic dyes like 10-phenylphenothiazine) has an excited state reduction potential (
      
      
      
      ) at least 0.2 V more negative than your substrate.
    • Add a Proton Source: If performing hydrodefluorination, the lack of a timely proton source can lead to oligomerization of the radical intermediate. Add a mild H-donor (e.g., thiophenol, Hantzsch ester, or even water in specific solvent systems).

Q2: I am seeing "over-reduction" (exhaustive defluorination) when I only want the difluoro (


) or monofluoro (

) product.
Diagnosis: Lack of Kinetic Control over the radical intermediate. Once the first fluorine is lost, the resulting radical (

) is highly reactive. If the reaction medium is too reducing, it will immediately undergo a second SET event.
  • Corrective Protocol:

    • Switch to Electrochemical Control: unlike chemical reductants, electrochemistry allows you to "tune" the cathode potential. Set the potential (

      
      ) to selectively reduce the 
      
      
      
      species but not the
      
      
      species (which often requires a more negative potential).
    • Use a Hydrogen Atom Transfer (HAT) Catalyst: Incorporate a thiol catalyst.[5] The thiol rapidly quenches the

      
       radical to form the stable 
      
      
      
      product before it can accept a second electron.
Visualization: Radical Defluorination Pathway

The following diagram illustrates the critical "decision points" where the reaction can fail (recombination) or succeed (fluoride ejection).

DefluorinationMechanism Substrate Ar-CF3 (Substrate) RadicalAnion [Ar-CF3]•⁻ (Radical Anion) Substrate->RadicalAnion SET (e⁻ transfer) ExcitedCat Photocatalyst* (Reductant) ExcitedCat->RadicalAnion DifluoroRad Ar-CF2• (Difluoro Radical) RadicalAnion->DifluoroRad - F⁻ (Rate Limiting) Product Ar-CF2H (Target) DifluoroRad->Product + H• (HAT Source) SideProduct Ar-CH3 (Over-reduction) DifluoroRad->SideProduct + e⁻ / + H• (Excess Reductant)

Figure 1: Mechanistic flow of reductive defluorination. Success depends on the rate of Fluoride ejection vs. back-electron transfer, and the rate of H-abstraction vs. further reduction.

Module 2: Metabolic Stability (Drug Development)

Context: You are designing a drug and using


 to block metabolism, but you observe unexpected clearance or toxicity.
FAQ: Metabolic Integrity

Q: Can Cytochrome P450 (CYP) enzymes cleave the


 bond directly? 
A: Generally, No.  The oxidizing power of the Compound I (ferryl-heme) species in P450s is insufficient to abstract a fluorine atom or insert oxygen into the 

bond.
  • Exception: If the

    
     is attached to a heteroatom (e.g., 
    
    
    
    ) or if there is an adjacent oxidizable site (e.g.,
    
    
    ), the molecule may degrade via "unmasking" mechanisms, but the
    
    
    bond itself is rarely the primary site of attack.

Q: If the


 group is stable, why do I see fluoride ions in my microsome stability assay? 
A:  This is a red flag for Defluorinative Elimination  triggered by metabolism elsewhere on the molecule.
  • Scenario: You have an aromatic ring with a

    
     group and an amine/hydroxyl group para or ortho to it.[6]
    
  • Mechanism: Metabolic oxidation of the aromatic ring (forming a quinone-like intermediate) can render the

    
     group labile, leading to fluoride elimination to restore aromaticity.
    
  • Action: Check your structure for "push-pull" electronic systems where oxidation could trigger elimination.

Quantitative Data: Bond Stability Comparison

Use this table to justify the incorporation of


 over other halogens or alkyl groups.
Bond TypeBond Dissociation Energy (kcal/mol)Metabolic LiabilityPrimary Degradation Mode
C-F (Trifluoromethyl) ~116 Extremely Low None (Inert)
C-H (Methyl)~99HighCYP450 Hydroxylation
C-Cl (Chloromethyl)~81ModerateGlutathione Displacement / Hydrolysis
C-Br~68HighOxidative Insertion

Module 3: Environmental Fate & Mineralization

Context: You are dealing with waste streams containing trifluoroacetic acid (TFA) or related perfluorinated degradation products and need to confirm destruction.[7]

Protocol: Hydrothermal Mineralization of TFA

Standard biological waste treatment does not degrade TFA. It is a "forever chemical" fragment. To achieve mineralization (conversion to


 and 

), you must use high-energy abiotic methods.

Methodology: Hydrothermal Alkaline Treatment

  • Reagents: Prepare a solution of the TFA-containing waste adjusted to 1M NaOH .

  • Reactor: Use a continuous-flow hydrothermal reactor (e.g., Inconel or Hastelloy construction to resist corrosion).

  • Conditions:

    • Temperature:

      
      .
      
    • Pressure:

      
       (Subcritical/Supercritical water conditions).
      
    • Residence Time: 30–60 minutes.

  • Analysis:

    • Measure Fluoride Ion Release using an Ion-Selective Electrode (ISE).

    • Confirm loss of TFA via LC-MS/MS or Headspace GC-MS (after derivatization to methyl ester).

  • Mechanism: Under these conditions,

    
     attacks the carboxylate carbon, followed by decarboxylation and rapid hydrolysis of the destabilized 
    
    
    
    anion.
Visualization: Environmental Degradation Logic

TFA_Degradation Parent Complex Drug/Pesticide (R-CF3) Metabolism Biological/Environmental Oxidation Parent->Metabolism Slow Degradation TFA Trifluoroacetic Acid (TFA) (CF3-COOH) Metabolism->TFA Accumulation (Dead End) Treatment Hydrothermal Treatment (NaOH, >250°C) TFA->Treatment Required Intervention Mineralization Mineralization Products (CO2 + F⁻ + H2O) Treatment->Mineralization Defluorination

Figure 2: The "Dead End" pathway. Most environmental degradation stops at TFA. Active hydrothermal processing is required to push the reaction to complete mineralization.

References

  • Photocatalytic Defluorin

    • Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Deriv
    • Source:

  • Metabolic Stability of Trifluoromethyl Groups

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
    • Source:

  • Hydrothermal Mineraliz

    • Hydrothermal Destruction and Defluorin
    • Source:

  • Analysis of TFA in W

    • Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water.[8]

    • Source:

  • General C-F Activ

    • Selective C–F Functionalization of Unactiv
    • Source:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid

CAS Number: 1373920-82-1 Molecular Formula: Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are likely encountering stability issues with 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1373920-82-1 Molecular Formula:


Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary

You are likely encountering stability issues with 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid due to its specific electronic environment. While phenylacetic acids are generally robust, the presence of strong electron-withdrawing groups (EWGs)—specifically the trifluoromethyl (-CF3) and fluoro (-F) substituents—alters the acidity and stability profile of the molecule compared to non-fluorinated analogs.

This guide addresses the two primary failure modes for this compound: hygroscopic clumping (physical instability) and decarboxylation (chemical instability).

Module 1: Physical Stability & Moisture Management

The Issue: "Why is my powder clumping or turning into a paste?"

Root Cause: Like many fluorinated carboxylic acids, this compound exhibits significant hygroscopicity. The polar carboxylic acid head group (


) forms hydrogen bonds with atmospheric water. The hydrophobic fluorinated ring creates a surfactant-like effect, driving moisture to the crystal surface, leading to "caking" or deliquescence.
Troubleshooting Protocol: Moisture Recovery

If your material has clumped but remains white/off-white, it is likely physically hydrated but chemically intact.

Step-by-Step Drying Protocol:

  • Validation: Run a quick

    
    -NMR in 
    
    
    
    . Look for a water peak at
    
    
    . If the aromatic region is intact, proceed to drying.
  • Vacuum Drying:

    • Place the open vial in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or activated silica gel.
      
    • Apply high vacuum (

      
      ) at room temperature  for 12–24 hours.
      
    • Critical Warning:Do not heat above 40°C while drying. The combination of heat and residual moisture can accelerate decarboxylation (see Module 2).

  • Storage Correction:

    • Transfer to an amber glass vial with a Teflon-lined cap.

    • Backfill with Argon or Nitrogen before sealing.

    • Store at 2–8°C .

Module 2: Chemical Stability (Decarboxylation)

The Issue: "I see a new impurity peak, and the material smells like a solvent."

Root Cause: Phenylacetic acids are susceptible to thermal decarboxylation. In this specific molecule, the electron-withdrawing


 and 

groups
on the phenyl ring pull electron density away from the benzylic carbon. This destabilizes the bond between the alpha-carbon and the carboxyl group, lowering the activation energy for loss of

, especially under acidic or catalytic conditions.

Degradation Mechanism:



  • Impurity: 4-Fluoro-3,5-dimethyl-1-(trifluoromethyl)benzene (The "solvent" smell is often the toluene derivative).

Visualizing the Degradation Pathway

The following diagram illustrates the decision matrix for storage and the chemical pathway of degradation.

StabilityPathways Start 4-Fluoro-3-methyl-5- (trifluoromethyl)phenylacetic acid Storage Storage Condition Start->Storage Heat Heat (>40°C) or Acid Trace Storage->Heat Improper Moisture High Humidity (>60% RH) Storage->Moisture Poor Seal Stable Stable Solid Storage->Stable Cool, Dry, Inert Decarb Decarboxylation (Loss of CO2) Heat->Decarb Activation Hydrate Hydrate Formation (Clumping) Moisture->Hydrate H-Bonding Hydrate->Heat Catalytic Effect Product Impurity: Substituted Toluene Decarb->Product -CO2

Figure 1: Stability decision tree showing the divergence between physical hydration and chemical decarboxylation.

Module 3: Analytical Validation (QC)

FAQ: How do I confirm purity before use?

Do not rely solely on melting point, as impurities in this class of compounds can form eutectics that mimic a sharp melting range.

Recommended QC Table:

Test MethodTarget ObservationFailure Indicator
HPLC (Reverse Phase) Single Peak (

4-6 min depending on gradient)
Split peak or shoulder (indicates dimer or hydrolysis).

-NMR (

)
Singlet at

(

)
Disappearance of

singlet; appearance of methyl singlet at

(decarboxylated product).

-NMR
Two distinct signals (Ring-F and

)
Additional minor peaks shifted by >0.5 ppm indicate ring degradation.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in plastic (polypropylene) tubes? A: Avoid if possible. Fluorinated compounds can leach plasticizers or adsorb onto plastic surfaces over long periods. We recommend amber glass vials to prevent UV interaction and ensure a gas-tight seal against moisture.

Q: Is the compound light sensitive? A: While the


 group is stable, the combination of a halogenated ring and a carboxylic acid tail can be susceptible to photolytic radical formation over extended periods. Store in the dark (amber glass or foil-wrapped).

Q: I need to heat the reaction to 80°C. Will the starting material survive? A: In solution, the acid is more stable than in the solid state, provided the pH is not extremely acidic. If your reaction requires heat, consider converting the acid to an ester or acid chloride in situ at lower temperatures first, as these derivatives are generally more thermally robust than the free acid.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)phenylacetic acid. (Analogous structure stability data). Retrieved from 1

  • Glein, C. R., et al. (2013). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta. (Detailed kinetics on phenylacetic acid decarboxylation mechanisms). Retrieved from 2[2]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluorophenylacetic acid. (General handling for fluorinated phenylacetic acids). Retrieved from 3

  • Fluorochem. (n.d.).[4] Product Page: 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid. (Physical properties and storage codes). Retrieved from 5

Sources

Optimization

Removing catalyst residues from the final product

Catalyst Remediation Support Center Internal Technical Guide | Version 4.2 Mission Statement Welcome to the Catalyst Remediation Support Center. This guide is designed for process chemists and purification engineers faci...

Author: BenchChem Technical Support Team. Date: February 2026

Catalyst Remediation Support Center Internal Technical Guide | Version 4.2

Mission Statement

Welcome to the Catalyst Remediation Support Center. This guide is designed for process chemists and purification engineers facing the critical challenge of reducing Transition Metal (TM) residues to meet ICH Q3D guidelines. Our goal is to move beyond "add carbon and stir" toward a mechanistic, data-driven approach to purification.

Part 1: Diagnostic Hub (Troubleshooting Matrix)

Before initiating a new protocol, identify your specific failure mode using the matrix below.

Symptom Probable Cause Corrective Action
High Metal, Low Yield Non-specific binding. Your API is competing with the scavenger for the metal, or the scavenger is binding your API.Switch Ligand Class. If using Carbon, switch to a functionalized silica scavenger. If using a silica scavenger, ensure the API functional groups (e.g., amines) are not protonated/deprotonated in a way that mimics the scavenger.
Slow Filtration / Clogging Fines generation or polymer swelling.Check Solvent Compatibility. Polymer-based resins swell in DCM/THF but collapse in MeOH/Water. Switch to Silica-based scavengers (non-swelling) or use a Celite pad.
Metal Levels Plateau Equilibrium reached or "Leaching" from equilibrium.Sequential Treatment. A single pass often hits a thermodynamic floor. Perform a filtration, then a second fresh treatment.
Colored Filtrate Colloidal metal nanoparticles (not ionic metal).Change Mechanism. Standard chelators bind ionic metals. For colloids, use Activated Carbon before the scavenger or use a scavenger specifically designed for zero-valent metals (e.g., Si-TMT).

Part 2: Method Selection Logic

Do not default to Activated Carbon. It is non-selective and often results in yield loss.[1] Use the following logic flow to determine the optimal removal strategy.

CatalystRemovalLogic Start Start: High Metal Residue (>1000 ppm) Solubility Is API soluble in organic solvent? Start->Solubility AqExtraction Aqueous Extraction (Water-soluble ligands) Solubility->AqExtraction No (Water Soluble) ScavengerRoute Solid-Supported Scavenger (Preferred Method) Solubility->ScavengerRoute Yes (Organic Soluble) MetalType Identify Metal Species ScavengerRoute->MetalType Pd_Pt_Rh Pd, Pt, Rh, Ru (Soft Acids) MetalType->Pd_Pt_Rh Cu_Ni_Zn Cu, Ni, Zn, Fe (Borderline/Hard Acids) MetalType->Cu_Ni_Zn Thiol Use Thiol / TMT / Thiourea (SiliaMetS® Thiol, MP-TMT) Pd_Pt_Rh->Thiol High Affinity Amine Use Amine / Imidazole (SiliaMetS® Triamine) Cu_Ni_Zn->Amine High Affinity Carbon Activated Carbon (Only if Scavengers Fail) Thiol->Carbon Residual Color? Amine->Carbon Residual Color?

Figure 1: Decision tree for selecting the primary remediation strategy based on API solubility and Metal-Ligand affinity.

Part 3: Deep Dive Protocols

Protocol A: Solid-Supported Scavenger Screening (The Gold Standard)

Why this works: This utilizes the Hard-Soft Acid-Base (HSAB) theory.[2] Soft metals (Pd, Pt) bind irreversibly to soft ligands (Thiols), while the silica backbone remains inert to the API.

Materials:

  • Crude reaction mixture (filtered to remove bulk solids).[3]

  • Scavenger Kit (Thiol, TMT, Triamine, Imidazole).

  • Solvent (THF, EtOAc, or DMF).[4]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude product in the chosen solvent to a concentration of ~10 mL/g.

  • Stoichiometry Calculation:

    • Assume 100% of the catalyst remains (worst-case scenario).

    • Add 4 equivalents of scavenger relative to the metal content.

    • Formula:

      
      
      
  • Incubation: Add scavenger. Stir at 50°C for 4 hours .

    • Note: Heat is crucial. Metal binding is often kinetically slow at room temperature, even if thermodynamically favorable.

  • Filtration: Filter through a 0.45 µm PTFE frit or a Celite pad.

  • Analysis: Analyze filtrate via ICP-MS. Do not rely on color changes alone; colloidal Pd is black but low ppm Pd is often yellow/orange.

Data Interpretation:

Ligand TypeTarget Metals (HSAB Theory)Best For...
Thiol (-SH) Pd, Pt, Rh, Ru, Ag, HgGeneral purpose, high affinity for soft metals.
Thiourea Pd, Pt, RhBetter for highly coordinated metals (e.g., Pd-phosphine complexes).
TMT (Trimercaptotriazine) Pd, Ru, RhBest for Ru. High thermal stability. Non-swelling.
Triamine/Diamine Cu, Ni, Zn, Fe, CoHarder metals. Also scavenges acid chlorides/electrophiles (Caution).
Protocol B: Activated Carbon Optimization

Use case: When scavengers are too expensive or when removing colloidal (non-ionic) metals.

Critical Parameters:

  • Carbon Type: Wood-based (chemically activated) has larger macropores (better for large APIs). Coconut-based (steam activated) has micropores (better for small molecules/solvents).

  • pH Control: Carbon surfaces are often acidic. If your API is acid-sensitive, wash the carbon with weak base or use a neutral grade.

Workflow:

  • Slurry crude product with 10-20 wt% Activated Carbon (relative to API mass).

  • Heat to reflux for 1-2 hours. Carbon adsorption is endothermic; heat improves efficiency.

  • Hot Filtration: Filter while hot through a pre-packed Celite pad.

    • Troubleshooting: If the filtrate turns gray/cloudy, carbon fines have passed through. Re-filter through a 0.22 µm membrane.

Part 4: Advanced Optimization & FAQs

Q: My API contains a pyridine ring. Will it bind to the scavenger? A: Yes, it might. This is a classic "Competitive Binding" scenario.

  • Solution: Protonate the API. If you use a Thiol scavenger (which works well at low pH), adjust the solution pH to ~2-3. The pyridine nitrogen becomes protonated (

    
    ) and loses its affinity for the metal, while the Thiol-Metal bond remains stable.
    

Q: I am using a polymer resin (e.g., polystyrene backbone) and my flow rate is zero. A: You are likely experiencing "Solvent Shock."

  • Polystyrene resins swell significantly in THF/DCM (good for diffusion) but collapse in Water/Methanol.

  • Fix: Switch to a Silica-supported scavenger (e.g., SiliaMetS®). Silica is rigid and does not swell, ensuring consistent flow rates regardless of solvent.

Q: How do I validate compliance with ICH Q3D? A: You must calculate the Permitted Daily Exposure (PDE).

  • Oral PDE for Pd: 100 µ g/day .

  • Parenteral PDE for Pd: 10 µ g/day .

  • Calculation: If max daily dose is 1g, your limit is 100 ppm (Oral) or 10 ppm (Parenteral).

  • Validation: Always use ICP-MS or ICP-OES. Colorimetric tests are not specific enough for regulatory filing.

References

  • International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[5][6] (2022).[2][5][6][7] Available at: [Link]

  • Biotage. Are metal scavengers better than carbon? A comparative study. (2023).[6] Available at: [Link]

  • Pearson, R. G. Hard and Soft Acids and Bases (HSAB) Theory.[2] Journal of the American Chemical Society, 85(22), 3533–3539. (1963).[8] (Foundational theory for ligand selection).

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[6]

Sources

Troubleshooting

Advanced Analytical Support Center: Impurity &amp; Byproduct Characterization

Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Introduction Welcome to the Advanced Analytical Support Center. In drug...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Introduction

Welcome to the Advanced Analytical Support Center. In drug development and complex organic synthesis, the appearance of an "unexpected peak" is not a failure—it is a data point demanding resolution. Whether it represents a degradation product, a synthetic side-reaction, or a simple artifact, rapid characterization is critical to project timelines.

This guide moves beyond basic operation, providing a forensic framework to validate, identify, and characterize unexpected byproducts using NMR and Mass Spectrometry (MS).

Phase 1: Triage & Validation (The "Is it Real?" Protocol)

User Question: "I see an extra peak in my spectrum. How do I confirm it’s a real byproduct and not an experimental artifact?"

Scientist’s Response: Before assuming a chemical reaction has occurred, you must rule out the "Analytical Trinity" of artifacts: Solvents, Contaminants, and Instrument Noise.

Step 1: The "Blank" Subtraction (MS & NMR)
  • MS Protocol: Inject a "double blank" (pure solvent from a fresh bottle). If the peak persists, it is likely system contamination (leaching from tubing, column bleed, or carryover).

  • NMR Protocol: Compare your spectrum against the "Fulmer Table" (see Reference 1). This is the industry standard for identifying residual solvents and common impurities (grease, water) in deuterated solvents.

Common NMR Artifacts Table

Data adapted from Fulmer et al. [1]

ImpuritySolvent: CDCl₃ (ppm)Solvent: DMSO-d₆ (ppm)MultiplicityOrigin
Water 1.563.33s (broad)Wet solvent/hygroscopic sample
Silicone Grease 0.07-0.1 to 0.1sGround glass joints, syringe lubricant
Acetone 2.172.09sGlassware cleaning residue
Dichloromethane 5.305.76sCommon extraction solvent
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)q, s, tCommon chromatography solvent

Phase 2: Mass Spectrometry Forensics

User Question: "The mass (m/z) doesn't match my target or starting material. How do I identify it?"

Scientist’s Response: In Electrospray Ionization (ESI), the "molecular ion" is rarely just


. Unexpected masses are often adducts  formed by salts present in your glassware, buffers, or mobile phase.
Troubleshooting Workflow: Adduct vs. Covalent Modification
  • Check the Mass Difference (

    
    ):  Calculate the difference between your expected mass and the observed mass.
    
  • Verify Isotopic Pattern:

    • Chlorine: Look for a 3:1 ratio at

      
       and 
      
      
      
      .[1]
    • Bromine: Look for a 1:1 ratio at

      
       and 
      
      
      
      .
    • Sulfur: Look for a ~4.4% abundance at

      
       (due to 
      
      
      
      ).
Common ESI Adducts Table (Positive Mode)

Data adapted from Fiehn Lab & Novatia [2, 3]

Observed IonMass Shift (

)
SourceDiagnostic Check

+17.03 DaAmmonium buffers (Formate/Acetate)Common in LC-MS mobile phases.

+21.98 DaGlassware (leaching), biological samplesWarning: Usually does not fragment well in MS/MS.

+37.96 DaGlassware, biological samplesOften accompanies Na+ adducts.

+42.03 DaAcetonitrile mobile phaseDisappears if solvent is switched to Methanol.


High concentration (Dimer)Dilute sample 10x and re-inject. Dimer ratio should decrease.
Visual Workflow: MS Peak Evaluation

MS_Triage Start Unexpected Mass Peak Detected CheckBlank Run Solvent Blank Start->CheckBlank IsArtifact Peak Present in Blank? CheckBlank->IsArtifact SystemClean System Contamination (Clean Source/Column) IsArtifact->SystemClean Yes CalcDelta Calculate Mass Shift (Δm) IsArtifact->CalcDelta No CheckAdduct Matches Common Adduct? (+22 Na, +38 K, +17 NH4) CalcDelta->CheckAdduct IsAdduct Identify as Adduct (Not a new compound) CheckAdduct->IsAdduct Yes CheckDimer Is Mass roughly 2x Target? CheckAdduct->CheckDimer No Dilute Dilute 10x & Re-inject CheckDimer->Dilute Yes RealByproduct Real Byproduct Proceed to MS/MS & NMR CheckDimer->RealByproduct No DimerConfirm Ratio Decreases? It is a Non-Covalent Dimer Dilute->DimerConfirm

Figure 1: Decision tree for evaluating unexpected mass spectral peaks.

Phase 3: NMR Structural Elucidation

User Question: "The impurity is real, but the signals are buried under my main product. How do I get a clean spectrum without re-purifying?"

Scientist’s Response: Purification is time-consuming and can degrade unstable byproducts. Instead, use DOSY (Diffusion Ordered Spectroscopy) or selective 2D experiments to "virtually purify" the compound.

Technique 1: DOSY (The "Virtual Column")

DOSY separates signals based on molecular size (diffusion coefficient).

  • When to use: Your impurity is significantly smaller or larger than the product (e.g., a hydrolyzed fragment vs. the full drug).

  • Outcome: You get a 2D plot where the Y-axis is Diffusion and X-axis is Chemical Shift.[2] The impurity signals will align on a different horizontal row than the product [4].

Technique 2: The "Connectivity Ladder" (HSQC -> HMBC)

If you cannot separate the peaks physically or via DOSY, use 2D correlations to build the structure fragment by fragment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Identifies which protons are attached to which carbons.

    • Troubleshooting: If you see a proton peak but NO HSQC cross-peak, that proton is likely on a heteroatom (OH, NH, SH) or is an artifact.

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Purpose: The "Super Glue" of NMR. It connects distinct spin systems across quaternary carbons or heteroatoms (2-3 bond correlations).

    • Critical Step: Look for "orphan" signals in the aromatic or carbonyl region (100-200 ppm in

      
      ) that correlate to the new impurity protons.
      
Visual Workflow: NMR Pulse Sequence Logic

NMR_Logic Start Impurity Signals Detected Overlapping Signals Overlap with Product? Start->Overlapping DOSY Run DOSY (Virtual Separation) Overlapping->DOSY Yes (Mixture) HSQC Run HSQC (Map C-H Direct Bonds) Overlapping->HSQC No (Distinct Peaks) DOSY->HSQC Extract Row COSY Run COSY (Trace Proton Chain) HSQC->COSY HMBC Run HMBC (Connect Fragments) Structure Propose Structure HMBC->Structure COSY->HMBC

Figure 2: Logic flow for selecting NMR pulse sequences based on signal overlap.

Phase 4: Integrated Case Study (Regioisomers)

User Question: "MS shows the correct mass, but the NMR pattern is slightly different. Is it a regioisomer?"

Scenario: You are synthesizing a substituted pyridine. The MS matches, but the aromatic splitting pattern in


 NMR is a doublet-of-doublets instead of a singlet.

The Solution: The "Hypothesis-Driven" Approach

  • Hypothesis: The reaction occurred at the ortho position instead of the para position.

  • MS Validation: Regioisomers have identical masses and often identical fragmentation patterns. MS cannot solve this.

  • NMR Validation (HMBC is King):

    • Draw both potential structures.

    • Predict the 3-bond couplings (HMBC) from a specific proton to a quaternary carbon.

    • Example: In the para isomer, Proton A should see Carbon X (3 bonds). In the ortho isomer, Proton A is 4 bonds away (usually invisible in HMBC).

  • Action: Run HMBC optimized for long-range coupling (typically 8-10 Hz). If the correlation is missing, you have likely formed the unexpected regioisomer.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Fiehn Lab. (2020). MS Adduct Calculator - Monoisotopic exact masses of molecular ion adducts. UC Davis.[3]

  • Novatia, LLC. (n.d.). ESI Adduct Ions: Common Adducts in Positive and Negative Mode.[3]

  • Magritek. (2016). Mixture Analysis by Diffusion Ordered Spectroscopy (DOSY).[4]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Morphine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a detailed exploration of the structure-activity relationships (SAR) that govern the potent and clinically vital class of opioid analges...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed exploration of the structure-activity relationships (SAR) that govern the potent and clinically vital class of opioid analgesics derived from morphine. For centuries, morphine, the principal alkaloid from the opium poppy, has been the gold standard for managing severe pain.[1][2] However, its clinical utility is hampered by a significant side-effect profile, including respiratory depression, dependence, and euphoria.[1] This has driven decades of medicinal chemistry research aimed at a singular goal: dissociating the profound analgesic effects from these life-threatening liabilities.

This guide eschews a simple recitation of facts. Instead, we will dissect the morphine scaffold piece by piece, exploring how targeted chemical modifications alter its interaction with opioid receptors. We will present comparative experimental data to illustrate these principles and provide detailed protocols for the key assays used to generate such data. Our objective is to offer not just a repository of information, but a logical framework for understanding and predicting how structural changes impact biological activity in this critical class of medicines.

The Morphine Pharmacophore: Core Principles of Activity

The analgesic activity of morphine is not accidental; it arises from a specific three-dimensional arrangement of chemical features—the pharmacophore—that allows it to bind to and activate opioid receptors, primarily the mu-opioid receptor (MOR).[1] Understanding this pharmacophore is fundamental to understanding the SAR of all its derivatives. The key features are:

  • Aromatic A-Ring: The phenolic hydroxyl group at position 3 (C3-OH) is a critical hydrogen bond donor, essential for high-affinity binding.[2][3]

  • Tertiary Amine (N-17): The nitrogen atom, which is protonated at physiological pH, forms a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the receptor binding pocket.

  • Rigid Carbon Skeleton: The pentacyclic structure holds these key features in a specific spatial orientation necessary for effective receptor recognition.

These core elements represent the foundational interactions. The genius of opioid medicinal chemistry lies in modifying the periphery of this scaffold to fine-tune potency, selectivity, and pharmacokinetic properties.

G cluster_morphine Morphine Scaffold cluster_key cluster_receptor Mu-Opioid Receptor Pocket morphine feat1 Phenolic C3-OH (H-Bonding) rec_hbond H-Bond Acceptor feat1->rec_hbond H-Bond feat2 Protonated N-17 (Ionic Interaction) rec_asp Aspartate (-) feat2->rec_asp Ionic Bond feat3 Hydrophobic Backbone rec_hydro Hydrophobic Pocket feat3->rec_hydro van der Waals

Caption: Iterative Workflow of a Structure-Activity Relationship (SAR) Study.

  • Purpose: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., MOR). This assay measures how effectively a non-labeled test compound competes with a labeled, high-affinity radioligand for binding to the receptor.

  • Why this choice? It is a direct, robust, and high-throughput method to quantify the physical interaction between a compound and its target, which is the foundational first step in pharmacological characterization.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human mu-opioid receptor (e.g., HEK293-MOR cells).

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. [4] * Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration (e.g., 1 mg/mL), determined by a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of radioligand solution (e.g., [³H]DAMGO, a selective MOR agonist, at a final concentration near its Kd, ~0.5 nM). [5] * 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

      • For non-specific binding (NSB) wells, add a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone). [5] * Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (e.g., 50 µg protein/well). [6]

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 90-120 minutes to allow the binding to reach equilibrium. [5][6]

  • Termination and Harvesting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes but allows unbound radioligand to pass through. [4] * Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand. [7]

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Purpose: To determine the functional activity of a compound, i.e., whether it is an agonist, partial agonist, or antagonist. This assay measures the activation of G-proteins, which is the first step in the signaling cascade after an agonist binds to a G-protein coupled receptor (GPCR) like the MOR.

  • Why this choice? Binding affinity (Ki) does not reveal function. A compound can bind tightly but fail to activate the receptor (an antagonist). The GTPγS assay directly measures receptor activation, providing crucial data on a compound's efficacy (Emax) and potency (EC50). [8] Step-by-Step Methodology:

  • Membrane Preparation: Prepare receptor-containing membranes as described in the binding assay protocol.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Assay Buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgSO₄, and 0.2 mM EGTA. [4] * Guanosine Diphosphate (GDP) to a final concentration of ~30 µM (to ensure a low basal signal). [4] * The test compound at various concentrations.

      • Cell membranes (e.g., 10-20 µg protein/well).

  • Initiation and Incubation:

    • Initiate the reaction by adding [³⁵S]GTPγS (a non-hydrolyzable GTP analog) to a final concentration of ~0.1 nM.

    • Incubate the plate at 30°C for 45-60 minutes. [4]During this time, agonist binding will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Harvesting:

    • Terminate and harvest the reaction using rapid vacuum filtration over glass fiber filters, as described previously. [4]

  • Quantification and Analysis:

    • Quantify the filter-bound radioactivity using a scintillation counter.

    • Plot the specific binding (agonist-stimulated minus basal) against the log concentration of the test compound.

    • Use non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist like DAMGO).

Conclusion and Future Directions

The study of morphine's SAR is a masterclass in medicinal chemistry, demonstrating how subtle structural modifications can lead to vastly different pharmacological profiles. By systematically altering the C3, C6, and N-17 positions, chemists have developed compounds ranging from prodrugs (codeine), to more potent agonists (hydromorphone), to life-saving antagonists (naloxone), and partial agonists with improved safety profiles (buprenorphine).

The future of opioid research continues to build on these foundational principles. Current efforts are focused on developing biased agonists, which preferentially activate G-protein signaling pathways over β-arrestin pathways, a strategy hypothesized to separate analgesia from respiratory depression and other side effects. Furthermore, the design of bifunctional ligands that target multiple receptors simultaneously (e.g., MOR/DOR agonists or MOR/NOP agonists) represents another promising avenue for creating safer and more effective analgesics. [9]The fundamental SAR principles outlined in this guide will remain the bedrock upon which these future innovations are built.

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Comparative

In vitro vs. in vivo efficacy of resulting drug candidates

Technical Comparative Guide: In Vitro Potency vs. In Vivo Efficacy Executive Summary: The Translational Gap In drug development, the attrition rate remains staggeringly high, with approximately 90% of clinical candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparative Guide: In Vitro Potency vs. In Vivo Efficacy

Executive Summary: The Translational Gap

In drug development, the attrition rate remains staggeringly high, with approximately 90% of clinical candidates failing despite promising preclinical data. The crux of this failure often lies in the "Translation Gap"—the discordance between in vitro potency (thermodynamic binding and cellular toxicity) and in vivo efficacy (systemic therapeutic effect).

This guide objectively compares these two critical stages, analyzing why a nanomolar IC50 in a petri dish frequently fails to translate into tumor regression in animal models. We will explore the mechanistic disconnects, provide standardized protocols for assessment, and offer a logic-based framework for interpreting divergent data.

Comparative Analysis: The Systems at a Glance

The following table contrasts the operational and biological parameters of both evaluation stages.

FeatureIn Vitro (Cell-Based Assays)In Vivo (Animal Models)
Primary Metric IC50 / EC50 (Half-maximal inhibitory/effective concentration)TGI % / ED50 (Tumor Growth Inhibition / Effective Dose)
System Complexity Closed, reductionist system.Open, systemic physiology.
Pharmacokinetics (PK) Static exposure (constant concentration).Dynamic exposure (ADME: Absorption, Distribution, Metabolism, Excretion).
Microenvironment Monolayer (2D) or Spheroid (3D); high oxygen/nutrient supply.Complex stroma, hypoxia, immune interaction, high interstitial pressure.
Throughput High (HTS); 384/1536-well plates.Low; labor-intensive and ethically constrained.
Cost per Data Point < $1.00> $500.00 - $2,000.00
Key Failure Mode False Positives (compounds active in isolation but not systemic).Toxicity or lack of bioavailability.

The Mechanistic Disconnect: Why IC50 Efficacy

As an application scientist, I often see researchers puzzled when a compound with an IC50 of 5 nM fails in a mouse model. The causality usually lies in three specific areas:

A. Pharmacokinetics (The ADME Barrier)

In vitro, the drug is in direct, constant contact with the target. In vivo, the drug must navigate the ADME gauntlet.

  • Protein Binding: In plasma, drugs bind to albumin or alpha-1-acid glycoprotein. Only the unbound (free) fraction is pharmacologically active. A drug with 99% protein binding effectively has only 1% of its concentration available to the target.

  • Metabolic Stability: Hepatic enzymes (CYP450) may degrade the drug before it reaches the tumor site.

B. The Tumor Microenvironment (TME)

Cells in culture grow in an oxygen-rich, nutrient-dense soup. Tumors in vivo are often hypoxic, acidic, and surrounded by a dense stromal matrix that physically prevents drug penetration (a phenomenon known as high interstitial fluid pressure).

C. Off-Target Toxicity

In vitro assays typically measure cancer cell death. They do not measure if the drug kills the host's liver or bone marrow cells. In vivo, the Therapeutic Index (TI) becomes the limiting factor; you cannot dose high enough to kill the tumor if it kills the animal first.

Visualizing the Workflow & Disconnect

The following diagrams illustrate the standard screening workflow and the physiological barriers that cause the data disconnect.

Diagram 1: The Translational Workflow

Drug_Discovery_Workflow Target Target Identification Hit Hit Generation (High Throughput) Target->Hit Lead Lead Optimization (SAR Studies) Hit->Lead InVitro In Vitro Validation (IC50 / Cell Viability) Lead->InVitro ADME ADME/PK Profiling InVitro->ADME Filter < 100nM InVivo In Vivo Efficacy (Xenograft/PDX) ADME->InVivo Adequate Bioavailability InVivo->Lead Failure (Feedback Loop) Clinical Clinical Candidates InVivo->Clinical Success

Caption: The iterative workflow from Target ID to Clinical Candidate. Note the feedback loop from In Vivo failure back to Lead Optimization.

Diagram 2: The ADME Disconnect

ADME_Disconnect Dose Administered Dose (100%) Absorption Absorption Barrier (Gut Wall/Skin) Dose->Absorption Liver First Pass Metabolism (CYP450 Degradation) Absorption->Liver Portal Vein Plasma Systemic Circulation (Plasma Protein Binding) Liver->Plasma Bioavailable Fraction Tissue Tissue Distribution (Non-Target Organs) Plasma->Tissue Loss to Periphery Target Target Site Concentration (Effective Dose) Plasma->Target Free Drug Only

Caption: The physiological barriers reducing the Effective Dose. Only a fraction of the Administered Dose reaches the Target.

Experimental Protocols

To generate comparable data, rigorous protocols are required.[1] Below are the industry-standard methods for both stages.

Protocol A: In Vitro Potency (ATP-Based Luminescence Assay)

Rationale: Unlike MTT/MTS assays which rely on metabolic reduction (and can be prone to artifacts from chemical interference), ATP quantification is a direct marker of metabolically active cells and offers higher sensitivity and linearity.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well opaque-walled plates (to prevent light cross-talk).

    • Critical: Include "No Cell" controls (background) and "Untreated" controls (100% viability).

  • Compound Treatment:

    • After 24h incubation (allowing attachment), add the test compound.

    • Perform a 9-point serial dilution (e.g., 1:3) to generate a full dose-response curve.[2]

    • Incubate for 48–72 hours (equivalent to ~2 doubling times).

  • Detection:

    • Equilibrate plate and ATP detection reagent (e.g., CellTiter-Glo) to room temperature.

    • Add reagent equal to cell culture volume (1:1 ratio).

    • Shake on an orbital shaker for 2 minutes (induces cell lysis).

    • Incubate 10 minutes (stabilizes luminescent signal).

  • Analysis:

    • Measure Luminescence (RLU) on a plate reader.

    • Calculate % Viability:

      
      .[3]
      
    • Fit data to a 4-parameter logistic model to determine IC50 .

Protocol B: In Vivo Efficacy (Subcutaneous Xenograft Model)

Rationale: This is the standard "Go/No-Go" gate. It assesses if the drug can reduce tumor burden in a living system.

  • Tumor Implantation:

    • Inject

      
       cancer cells (suspended in Matrigel/PBS) subcutaneously into the flank of immunocompromised mice (e.g., Nude or SCID).
      
  • Staging and Randomization (Critical Step):

    • Wait until tumors reach ~100–150 mm³.

    • Do not randomize by weight. Randomize mice into groups based on tumor volume to ensure equal starting baselines.

    • Groups: Vehicle Control, Positive Control (Standard of Care), and Test Compound (Low, Mid, High dose).

  • Dosing:

    • Administer compound via the intended clinical route (PO, IV, IP) for 21–28 days.

  • Data Collection:

    • Measure tumor dimensions (Length

      
       and Width 
      
      
      
      ) via calipers 2-3 times weekly.[4]
    • Calculate Volume:

      
      .[4]
      
    • Weigh mice simultaneously to track toxicity (body weight loss >15-20% requires euthanasia).

  • Analysis:

    • Calculate Tumor Growth Inhibition (TGI) :

      
      
      (Where T is treated group volume and C is control group volume).
      

Data Synthesis: Interpreting the Results

The table below represents a common scenario in lead optimization.

CompoundIn Vitro IC50 (nM)In Vivo TGI (%) @ 50mg/kgInterpretation
Candidate A 5 nM (High Potency)10% (No Efficacy)The "False Positive." Likely poor bioavailability, high metabolic clearance, or high protein binding. Requires PK optimization.
Candidate B 150 nM (Moderate)85% (High Efficacy)The "Ideal Lead." Moderate potency but excellent PK properties allow high sustained exposure at the tumor site.
Candidate C 5 nM (High Potency)95% (High Efficacy)The "Toxicant." Check body weight. If mice lost >20% weight, the efficacy is likely due to systemic toxicity, not specific targeting.

Bridging the Gap: IVIVC

To formally link these stages, the FDA encourages In Vitro-In Vivo Correlation (IVIVC) .[5][6][7] While primarily used for formulation dissolution, the concept applies to efficacy:

  • Level A Correlation: Point-to-point relationship. The in vitro dissolution/effect curve is superimposable on the in vivo absorption/effect curve.

  • Strategy: If Candidate A (above) fails, do not discard the scaffold. Encapsulate it (e.g., liposomes) or modify the chemical structure to improve solubility/metabolic stability (lowering Lipophilicity/LogP) to improve the in vivo performance.

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[7][8]Link

  • Riss, T. L., et al. (2013). Cell Viability Assays.[3][9][10][11][12] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Lestini, G., et al. (2016).[13] Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice. AAPS Journal. Link

  • Wong, H., et al. (2019). Bridging the Gap Between In Vitro and In Vivo: The Role of IVIVC in Drug Development. Journal of Applied Biopharmaceutics. (General concept reference).

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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